Glycerol 1,3-Dimethacrylate
Description
Contextualization of GDMA within Methacrylate (B99206) Monomer Chemistry
GDMA belongs to the class of methacrylate monomers, which are known for their ability to form polymers with desirable mechanical characteristics. ontosight.ai Its chemical structure features two methacrylate groups attached to a glycerol (B35011) backbone, giving it unique reactivity. ascent-acrylate.com These methacrylate groups contain highly reactive double bonds that can participate in polymerization reactions, particularly those initiated by free radicals. ascent-acrylate.com This allows GDMA to be integrated into polymer networks. ascent-acrylate.com
The synthesis of GDMA typically involves the esterification of glycerol with methacrylic acid. ascent-acrylate.com The reaction is usually conducted under reflux conditions, with the mixture of glycerol, methacrylic acid, and a catalyst being heated. Water is produced as a byproduct during this reaction. ascent-acrylate.com Due to the presence of double bonds, GDMA is susceptible to polymerization during storage, which is often prevented by adding an inhibitor like hydroquinone (B1673460) monomethyl ether (MEHQ). ascent-acrylate.comcookechem.com
Significance of GDMA as a Crosslinking Agent in Polymeric Systems
GDMA is widely used as a crosslinking agent in polymer chemistry. ascent-acrylate.comcookechem.comchemicalbook.com When incorporated into a polymer system, it forms covalent bonds between polymer chains, a process that enhances the mechanical properties of the resulting polymer. ascent-acrylate.commusechem.com This crosslinking improves hardness, wear resistance, and durability. ascent-acrylate.com For instance, in dental composites, GDMA helps the material withstand the mechanical forces of chewing. ascent-acrylate.comlookchem.com
The crosslinking ability of GDMA is also crucial in the creation of hydrogels, which are three-dimensional polymer networks capable of absorbing and retaining large amounts of water. ascent-acrylate.com These hydrogels have applications in areas such as wound dressings. ascent-acrylate.com Furthermore, in advanced materials research, GDMA is used to create porous polymers with controlled pore structures, which can be used in applications like chromatography. ascent-acrylate.com
Overview of Glycerol-Based Monomers in Sustainable Polymer Science
Glycerol, a byproduct of biodiesel production, is a cost-effective and abundant renewable resource, making it an attractive starting material for the synthesis of sustainable polymers. acs.orgmdpi.comrsc.org The use of glycerol-based monomers like GDMA aligns with the principles of green chemistry by utilizing a biorenewable feedstock. mdpi.com Research in this area focuses on developing environmentally friendly polymerization processes. mdpi.com
The versatility of glycerol allows for the creation of a wide range of monomers and polymers with diverse properties. nih.govnih.gov For example, researchers have synthesized acrylated glycerol and solketal (B138546) acrylate (B77674) from glycerol to produce thermoplastic elastomers for pressure-sensitive adhesives. acs.org These glycerol-based adhesives show potential as sustainable alternatives to petroleum-based products. acs.org
Research Trajectories and Emerging Applications of Poly(GDMA)
Current research is exploring new applications for polymers derived from GDMA, known as poly(GDMA). These materials are being investigated for various biomedical applications due to their biocompatibility and tunable properties. nih.govtandfonline.com
One area of focus is the development of hydrogel microbeads. tandfonline.com Spherical and swellable hydrogel beads have been synthesized through the suspension copolymerization of GDMA with other crosslinking agents. tandfonline.com These microbeads are highly hydrophilic due to the hydroxyl groups from the crosslinking agents and have potential uses in biotechnology and biomedicine. tandfonline.com
Another promising application is in the creation of thermoresponsive materials. sigmaaldrich.comsigmaaldrich.com Highly cross-linked microbeads with thermoresponsive properties have been synthesized using GDMA. sigmaaldrich.comsigmaaldrich.com These materials could be used in drug delivery systems and tissue engineering. sigmaaldrich.comsigmaaldrich.com Additionally, poly(GDMA)-based materials are being explored for use in 3D-printable antimicrobial composites for dental and other applications. sigmaaldrich.comsigmaaldrich.com Recent studies have also shown that photopolymers synthesized from glycerol acrylates, including GDMA, exhibit antimicrobial activity and shape-memory behavior, opening up possibilities for their use in biomedicine, photonics, and electronics. mdpi.com
Physicochemical Properties of Glycerol 1,3-Dimethacrylate
| Property | Value | Reference |
| CAS Number | 1830-78-0 | ascent-acrylate.com |
| Molecular Formula | C₁₁H₁₆O₄ | ascent-acrylate.com |
| Molar Mass | 212.24 g/mol | ascent-acrylate.com |
| Appearance | Colorless liquid | ascent-acrylate.com |
| Boiling Point | 335 °C | ascent-acrylate.com |
| Melting Point | -30 °C | ascent-acrylate.com |
| Density | 1.06 g/cm³ | ascent-acrylate.com |
| Flash Point | 150 °C | ascent-acrylate.com |
| Refractive Index | 1.473 | ascent-acrylate.com |
| Viscosity | 7 mPa·s | ascent-acrylate.com |
| Solubility in Water | Not soluble | ascent-acrylate.com |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
[2-hydroxy-3-(2-methylprop-2-enoyloxy)propyl] 2-methylprop-2-enoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16O5/c1-7(2)10(13)15-5-9(12)6-16-11(14)8(3)4/h9,12H,1,3,5-6H2,2,4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQHMGFSAURFQAF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)OCC(COC(=O)C(=C)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
103135-96-2 | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1′-(2-hydroxy-1,3-propanediyl) ester, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=103135-96-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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DSSTOX Substance ID |
DTXSID5062009 | |
| Record name | 2-Hydroxy-1,3-propanediyl bismethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1830-78-0, 28497-59-8 | |
| Record name | 2-Hydroxy-1,3-dimethacryloxypropane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1830-78-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Glycerol 1,3-dimethacrylate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001830780 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Propenoic acid, 2-methyl-, 1,1'-(2-hydroxy-1,3-propanediyl) ester | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2-Hydroxy-1,3-propanediyl bismethacrylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID5062009 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Reaction mass of 2-hydroxy-1,3-propanediyl bismethacrylate and 101525-90-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.155.384 | |
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| Record name | 2-hydroxy-1,3-propanediyl bismethacrylate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.808 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2-Propenoic acid, 2-methyl-, diester with 1,2,3-propanetriol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | GLYCEROL 1,3-DIMETHACRYLATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/6VNY892Q3Y | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthetic Methodologies for Glycerol 1,3 Dimethacrylate and Its Polymers
Direct Synthesis of Glycerol (B35011) 1,3-Dimethacrylate
The direct synthesis of GDMA primarily involves the esterification of glycerol with a methacrylic acid source. The key challenge in this synthesis is achieving selective esterification at the 1 and 3 positions of the glycerol backbone while leaving the secondary hydroxyl group at position 2 unreacted.
Steglich esterification is a mild and efficient method for forming ester bonds, particularly suitable for substrates that are sensitive to acid. organic-chemistry.orgnih.gov This reaction typically involves the use of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), and a catalyst, most commonly 4-dimethylaminopyridine (B28879) (DMAP). nih.govyoutube.com
The mechanism proceeds through the activation of the carboxylic acid (methacrylic acid) by the carbodiimide (B86325) to form an O-acylisourea intermediate. organic-chemistry.org This intermediate is highly reactive. DMAP, acting as a nucleophilic catalyst, then reacts with the O-acylisourea to form a reactive acyl-pyridinium species. organic-chemistry.orgnih.gov This species readily transfers the acyl group to the alcohol (glycerol), yielding the desired ester and the urea (B33335) byproduct (e.g., dicyclohexylurea, DCU). organic-chemistry.org This method's mild conditions help prevent side reactions that can occur with more forceful techniques. organic-chemistry.org
Table 1: Key Reagents in Steglich Esterification of Glycerol
| Reagent Type | Example(s) | Role in Reaction |
|---|---|---|
| Carboxylic Acid | Methacrylic Acid | Source of the methacrylate (B99206) group. |
| Alcohol | Glycerol | The backbone of the final product. |
| Coupling Agent | DCC, EDC, DIC | Activates the carboxylic acid to form a reactive intermediate. nih.gov |
| Catalyst | DMAP | Acts as an acyl transfer agent to facilitate ester formation. organic-chemistry.orgnih.gov |
An alternative to using methacrylic acid directly is the reaction of glycerol with methacrylic anhydride (B1165640). nsf.govwhiterose.ac.uk This method can also be performed under Steglich-like conditions, using a catalyst such as DMAP, to produce the target monomer. nsf.gov The reaction involves the nucleophilic attack of the hydroxyl groups of glycerol on the carbonyl carbons of methacrylic anhydride.
In one documented procedure, methacrylated eugenol (B1671780) was synthesized from eugenol and methacrylic anhydride using DMAP as a catalyst. nsf.gov A similar principle applies to the methacrylation of glycerol. The process typically involves heating the reaction mixture to facilitate the reaction. nsf.gov Following the reaction, a series of washing steps with aqueous solutions (e.g., sodium bicarbonate, sodium hydroxide, and hydrochloric acid) are employed to remove unreacted methacrylic anhydride, the resulting methacrylic acid byproduct, and the catalyst. nsf.govwhiterose.ac.uk
A related synthesis involves reacting glycidyl (B131873) methacrylate with methacrylic acid to produce glycerol dimethacrylate. prepchem.com This process is conducted at elevated temperatures (100-115°C) under a nitrogen atmosphere. prepchem.com
The choice of catalyst is critical in the synthesis of GDMA and depends on the specific reaction pathway.
Acid Catalysts : For direct esterification between glycerol and methacrylic acid, traditional acid catalysts like sulfuric acid can be used. ascent-acrylate.com However, these can lead to side reactions. ascent-acrylate.com Other acid catalysts mentioned in patent literature include p-methyl benzenesulfonic acid and solid super-strong acids like silico-tungstic acid. google.com Heteropoly acid catalysts have also been explored for similar reactions. google.com
DMAP : As discussed, 4-dimethylaminopyridine is a highly effective catalyst in Steglich esterification and reactions involving methacrylic anhydride, where it functions as a nucleophilic acyl transfer agent. organic-chemistry.orgnih.gov
Tin-Based Catalysts : In the synthesis route starting from glycidyl methacrylate and methacrylic acid, an organotin catalyst such as dibutyl tin dilaurate has been utilized. prepchem.com
Table 2: Comparison of Catalyst Systems for GDMA Synthesis
| Catalyst Type | Synthetic Route | Advantages | Disadvantages |
|---|---|---|---|
| Strong Mineral Acids (e.g., H₂SO₄) | Direct Esterification | Readily available, low cost. ascent-acrylate.com | Can cause side-reactions like dehydration and charring. ascent-acrylate.com |
| DMAP | Steglich Esterification / Methacrylic Anhydride | Mild reaction conditions, high efficiency. organic-chemistry.orgnih.gov | Higher cost, requires removal after reaction. |
| Organotin Compounds (e.g., Dibutyl tin dilaurate) | Glycidyl Methacrylate + Methacrylic Acid | Effective for specific ring-opening additions. prepchem.com | Potential toxicity concerns. |
Polymerization Techniques for GDMA-Based Materials
Glycerol 1,3-dimethacrylate is a difunctional monomer, meaning it has two polymerizable methacrylate groups. ascent-acrylate.com This structure allows it to act as a cross-linking agent, forming three-dimensional polymer networks when polymerized. ontosight.aiascent-acrylate.com These networks are essential for providing materials with high stiffness and durability. sigmaaldrich.com
Free radical polymerization is the most common method for curing GDMA-containing resins. researchgate.net The process is a chain reaction consisting of three main stages: initiation, propagation, and termination. mdpi.com
Initiation : The process begins with the formation of free radicals from an initiator molecule. This can be triggered by heat (using thermal initiators like benzoyl peroxide or ammonium (B1175870) persulfate) or by light. ascent-acrylate.commdpi.com
Propagation : The initial radical attacks the carbon-carbon double bond of a methacrylate group on a GDMA molecule. This adds the monomer to the radical and regenerates the radical at the other end of the monomer unit, which can then attack another monomer, propagating the polymer chain. ascent-acrylate.com
Termination : The growing polymer chains are terminated when two radicals react with each other.
Because GDMA has two methacrylate groups, a growing chain can incorporate a GDMA molecule via one group, leaving the second group available to be attacked by another growing chain. This cross-linking action creates a robust, insoluble, and infusible network structure. sigmaaldrich.com
Photoinitiated free radical polymerization, or photopolymerization, uses light (typically UV or visible) to generate the initiating radicals. researchgate.netresearchgate.net This technique is widely used in applications like dental materials and 3D printing where curing on demand is required. sigmaaldrich.comnih.gov
The process requires a photoinitiating system (PIS) which absorbs light and converts it into the chemical energy needed to create radicals. researchgate.net These systems can be classified into two main types:
Type I Photoinitiators : These molecules undergo cleavage upon light absorption to directly form one or two radical species. An example is diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, which is effective for curing deep layers of resin. researchgate.netnih.gov
Type II Photoinitiators : These systems consist of a photosensitizer (e.g., camphorquinone) and a co-initiator (e.g., an amine). The sensitizer (B1316253) absorbs light and enters an excited state, which then interacts with the co-initiator to generate the free radicals that start the polymerization. researchgate.net
Ultraviolet light can trigger photochemical reactions in GDMA, leading to the formation of radicals and subsequent polymerization. ascent-acrylate.com Photopolymerization of GDMA, often in combination with other monomers, can produce materials with tailored properties, such as specific thermal and mechanical characteristics. nih.gov
Table 3: Components in Photoinitiated Polymerization of GDMA
| Component | Example(s) | Function |
|---|---|---|
| Monomer / Cross-linker | This compound (GDMA) | Forms the polymer network structure. sigmaaldrich.com |
| Photoinitiator | Diphenyl(2,4,6-trimethylbenzoyl)phosphine oxide, Camphorquinone (B77051) | Absorbs light and generates free radicals to initiate polymerization. researchgate.netnih.gov |
| Co-initiator (for Type II) | Amines | Reacts with the excited photosensitizer to produce radicals. researchgate.net |
Free Radical Polymerization
Thermal Initiation
Thermal initiation is a common method for inducing the polymerization of this compound. This process relies on the decomposition of a thermal initiator at elevated temperatures to generate free radicals, which then propagate the polymerization chain reaction.
High-temperature polymerization, typically above 373 K, is often employed to produce low average molecular weight resins. wpmucdn.com While peroxide or nitrile initiators are widely used for this purpose, their use can be costly, and residual unreacted initiators may lead to undesirable coloration in the final product. wpmucdn.com
Studies have shown that spontaneous thermal polymerization of alkyl acrylates can occur at temperatures above 373 K. wpmucdn.com In the case of methyl methacrylate (MMA), high-temperature polymerization (100–130 °C) results in low monomer conversion to high molecular weight polymers but high conversion to oligomers and other byproducts. wpmucdn.com The polymerization of GDMA can be initiated by heating in the presence of an initiator like benzoyl peroxide (BPO). For instance, in suspension polymerization, the reaction mixture containing GDMA, a diluent, and BPO is heated to a specific temperature, such as 85°C, to initiate polymerization. tandfonline.com
The thermal properties of the resulting polymers are also of interest. For instance, the thermal stability of dimethacrylate polymers with varying glycerol content has been investigated, showing that the addition of glycerol results in minor modifications to the thermal stability compared to pure polymers. researchgate.net
Coinitiators in GDMA Polymerization
In the context of polymerization, coinitiators are substances that work in conjunction with the primary initiator to enhance the efficiency of the polymerization process. For dimethacrylate monomers, including those similar in structure to GDMA, various coinitiators and initiating systems are employed.
Glycerol itself can act as a coinitiator in photopolymerization reactions. researchgate.net This is advantageous as glycerol is an inexpensive and non-toxic compound, aligning with the principles of green chemistry. researchgate.net Its use as a coinitiator has been shown to yield good results in terms of the degree of conversion for certain dimethacrylate systems. researchgate.net
In many resin-based systems, diluent monomers are added to reduce the viscosity of high molecular weight monomers like Bisphenol A diglycidyl dimethacrylate (BisGMA). mdpi.com These diluents, such as triethylene glycol dimethacrylate (TEGDMA), also serve to increase the crosslinking of the monomer, thereby improving the efficacy of polymerization. mdpi.comnih.gov The type and amount of diluent monomer can significantly influence the final properties of the polymer network. researchgate.net For example, increasing the amount of TEGDMA generally leads to a higher degree of polymerization efficacy. mdpi.comnih.gov
The choice of initiator system is also crucial. For photopolymerization, a photoinitiator such as 2,2-dimethoxy-2-phenylaceto-phenone (Irgacure® 651) can be used to initiate the reaction upon exposure to UV light. nih.gov The effectiveness of the polymerization is often evaluated by the degree of conversion, which is the percentage of monomer molecules that have been converted into polymers. mdpi.com For dimethacrylate-based materials, this typically ranges from 55% to 75%. mdpi.comnih.gov
Suspension Polymerization
Suspension polymerization is a widely utilized technique for the synthesis of poly(this compound) (poly(GDMA)) microbeads. This method involves dispersing the monomer phase, which consists of GDMA, a diluent, and an initiator, into an immiscible continuous phase, typically water. A stabilizer is used to maintain the suspension of monomer droplets.
A typical procedure involves preparing a continuous medium by dissolving a stabilizer, such as poly(vinyl alcohol) (PVA), in distilled water. tandfonline.com The monomer phase, containing GDMA, a diluent like cyclohexanol (B46403), and an initiator such as benzoyl peroxide (BPO), is then dispersed into the aqueous medium within a polymerization reactor. tandfonline.com The reactor is heated to initiate polymerization, for instance at 85°C for several hours. tandfonline.com
The resulting microbeads are then purified to remove any unreacted monomer and diluent. tandfonline.com This technique allows for the production of spherical and swellable microbeads with hydrophilic properties due to the hydroxyl groups present in GDMA. tandfonline.com
Formation of Spherical Microbeads and Hydrogel Beads
Suspension polymerization is a key method for producing spherical microbeads and hydrogel beads from this compound (GDMA). tandfonline.com This technique allows for the creation of new classes of spherical and swellable microbeads by copolymerizing hydrophilic monomers like GDMA. tandfonline.com
The process involves dispersing an organic phase, which includes the monomer (GDMA), a diluent (such as cyclohexanol), and an initiator (like benzoyl peroxide), into a continuous aqueous medium. tandfonline.comresearchgate.net A stabilizer, commonly poly(vinyl alcohol) (PVA), is used to maintain the dispersion of the monomer droplets in the water. tandfonline.comresearchgate.net The polymerization is then initiated, often by heating, to form solid polymer microbeads. tandfonline.com
The resulting poly(GDMA) microbeads are inherently hydrophilic due to the hydroxyl groups from the glycerol backbone of the monomer. tandfonline.com This hydrophilicity allows the beads to swell in aqueous environments, forming hydrogel beads. tandfonline.com By copolymerizing GDMA with other functional monomers, such as those carrying carboxyl or amine groups, bifunctional microbeads can be synthesized. tandfonline.com
Influence of Monomer/Diluent Ratio and Stirring Rate
In the suspension polymerization of this compound (GDMA), both the monomer/diluent ratio and the stirring rate are critical parameters that significantly influence the properties of the resulting polymer microbeads. tandfonline.com
The monomer/diluent ratio affects the porosity and surface area of the final polymer particles. A higher proportion of diluent (porogen) in the monomer phase generally leads to the formation of more porous structures. The type of diluent also plays a crucial role; for example, the use of a "good" solvent for the polymer being formed will result in a different morphology compared to a "poor" solvent. In one study, cyclohexanol was used as a diluent in the suspension polymerization of GDMA. tandfonline.com The ratio between the monomer and the diluent directly impacts the network characteristics of the resulting polymer. researchgate.net
The stirring rate during suspension polymerization is directly related to the size of the monomer droplets dispersed in the continuous phase. Higher stirring rates lead to smaller and more uniform monomer droplets, which in turn results in smaller and more monodisperse polymer microbeads. Conversely, lower stirring rates produce larger droplets and, consequently, larger polymer beads. The control of particle size is essential for many applications of these microbeads. One study on the copolymerization of GDMA varied the stirring rate to control the properties of the resulting microbeads. tandfonline.com
The interplay between these two parameters, along with others like the type and concentration of stabilizer and initiator, allows for the fine-tuning of the physical properties of the poly(GDMA) microbeads, such as their size, size distribution, and swelling behavior. tandfonline.com
Role of Stabilizers (e.g., Poly(vinyl alcohol))
In suspension polymerization of this compound (GDMA), stabilizers play a crucial role in preventing the coalescence of monomer droplets and ensuring the formation of stable, discrete polymer microbeads. tandfonline.com Poly(vinyl alcohol) (PVA) is a commonly used stabilizer in this process. tandfonline.comresearchgate.net
PVA, being a water-soluble polymer, resides at the interface between the aqueous continuous phase and the dispersed organic (monomer) phase. tandfonline.comresearchgate.net It functions as a protective colloid, creating a steric barrier that prevents the fine monomer droplets from agglomerating into a bulk polymer mass. tandfonline.comkpi.ua The effectiveness of PVA as a stabilizer depends on its properties, such as its degree of hydrolysis and molecular weight. kpi.ua
For instance, in the synthesis of spherical and swellable poly(GDMA) microbeads, PVA is dissolved in the aqueous medium before the monomer phase is introduced. tandfonline.com The concentration of PVA can influence the size and stability of the resulting polymer particles. researchgate.net Studies have shown that the droplet size of the monomer emulsion decreases as the concentration of PVA increases, up to a certain point where the surface becomes saturated with the stabilizer. researchgate.net The choice of PVA grade is also important, as not all PVA resins are suitable for every polymerization system. kpi.ua
The interaction between the stabilizer and the monomer is also a key factor. In the case of acrylic monomers, enhancing the grafting of PVA onto the polymer particles at the water/droplet interface has been explored to improve latex stability. researchgate.net The addition of other monomers, like methyl methacrylate (MMA), can alter the surface characteristics of the final particles and affect the grafting of PVA. researchgate.net
Precipitation Polymerization
Precipitation polymerization is another significant method for synthesizing poly(this compound) (poly(GDMA)) particles, often resulting in monodisperse microgels. acs.org This technique involves a polymerization reaction where the monomer is soluble in the reaction medium, but the resulting polymer is not. As the polymer chains grow, they precipitate out of the solution to form particles.
A notable application of this method is the single-stage synthesis of monodisperse, cross-linked GDMA-based microgel particles that carry both hydroxyl and carboxyl functionalities. acs.org In such a process, GDMA is copolymerized with a functional monomer, like methacrylic acid (MAA), in a solvent mixture, for example, toluene (B28343) and acetonitrile, without the need for a stabilizer. acs.org This approach has been successful in producing monodisperse microgel spheres with sizes ranging from 30 to 1500 nanometers. acs.org
The characteristics of the resulting microgel particles, such as their size and size distribution, can be influenced by several factors. For instance, highly monodisperse and spherical particles are typically obtained at low GDMA feed concentrations. acs.org The polarity of the continuous medium also plays a role; a decrease in polarity (e.g., by increasing the toluene concentration) can lead to a significant increase in the hydrodynamic size of the particles. acs.org
The distribution of the functional monomer, such as MAA, within the particles can result in a core-shell structure, with a swellable shell and a non-swellable core. acs.org This property, along with the presence of functional groups for further derivatization, makes these microgels promising materials for various applications. acs.org
Data Tables
Table 1: Parameters in Suspension Polymerization of GDMA
| Parameter | Influence on Polymer Properties | Example from Research |
| Monomer/Diluent Ratio | Affects porosity and network characteristics of the polymer beads. tandfonline.comresearchgate.net | In one study, cyclohexanol was used as a diluent with GDMA. tandfonline.com |
| Stirring Rate | Controls the size of the polymer microbeads; higher rates lead to smaller beads. tandfonline.com | The stirring rate was varied to control the properties of poly(GDMA-co-GDGDA) microbeads. tandfonline.com |
| Stabilizer (e.g., PVA) | Prevents droplet coalescence and stabilizes the suspension. tandfonline.comkpi.ua | Poly(vinyl alcohol) was used as a stabilizer in the aqueous medium. tandfonline.comresearchgate.net |
Synthesis of Monodisperse Microgel Particles
Monodisperse cross-linked microgel particles based on this compound (GDMA) can be synthesized via a single-stage precipitation polymerization. acs.orgcumhuriyet.edu.tr This method involves the copolymerization of GDMA with a functional co-monomer, such as methacrylic acid (MAA), in a solvent mixture, typically without the need for a stabilizer. acs.orgresearchgate.net The resulting microgel particles possess both hydroxyl and carboxyl functionalities, making them suitable for a range of applications. acs.orgtandfonline.com The synthesis allows for the production of monodisperse microgel spheres in a size range of 30 to 1500 nanometers. acs.orgresearchgate.net
The polymerization process is influenced by several factors that affect monomer conversion and the final properties of the microgel particles. acs.org For instance, the copolymerization of hydrophilic monomers like GDMA and glycerol 1,3-diglycerolate diacrylate (GDGDA) in an aqueous suspension medium using a stabilizer like poly(vinyl alcohol) can yield highly hydrophilic microbeads. researchgate.net
Control of Particle Size and Functionality
The size and functionality of GDMA-based microgel particles can be precisely controlled by manipulating the polymerization conditions. acs.org The hydrodynamic size of the microgels shows a marked increase as the polarity of the continuous medium decreases, for example, with an increasing concentration of toluene. acs.org Highly monodisperse and spherical particles are often obtained at low initial GDMA concentrations. acs.orgresearchgate.net
The distribution of functional monomers within the microgel particles also plays a crucial role in their properties. In GDMA-MAA microgels, a significant portion of the methacrylic acid is incorporated into the core of the particle, creating a structure with a swellable shell and a non-swellable core. acs.org The swelling behavior of these microgels is pH-dependent and is primarily controlled by the ionization of the carboxyl groups located in the shell layer. acs.orgresearchgate.net This controlled functionality and swellable nature make these microgels promising materials for various applications. acs.org
Table 1: Factors Influencing GDMA Microgel Properties
| Parameter | Effect | Reference |
| GDMA Feed Concentration | Lower concentrations lead to highly monodisperse and spherical particles. | acs.orgresearchgate.net |
| Polarity of Continuous Medium | Decreasing polarity (e.g., increasing toluene) increases hydrodynamic size. | acs.org |
| Co-monomer (e.g., MAA) | Introduces functionality (e.g., carboxyl groups) and influences swelling behavior. | acs.orgresearchgate.net |
| pH | Controls the swelling of microgels with carboxyl functionalities in the shell. | acs.orgresearchgate.net |
Atom Transfer Radical Polymerization (ATRP) of GDMA
Atom Transfer Radical Polymerization (ATRP) is a controlled radical polymerization technique that has been successfully employed for the polymerization of various monomers, including those related to glycerol. While direct ATRP of GDMA is less commonly detailed, the principles of ATRP have been applied to similar hydroxy-functional methacrylates and for creating complex architectures involving GDMA.
Surface-Initiated ATRP for Grafted Structures
Surface-initiated ATRP (SI-ATRP) is a powerful method for grafting polymer chains from a surface, creating what are often referred to as polymer brushes. cmu.edursc.org This "grafting from" approach allows for the growth of well-defined polymer chains with controlled density and thickness. nih.govnih.gov The process begins with the immobilization of an ATRP initiator on the substrate surface. rsc.orgnih.gov For example, a macromolecular anchoring layer of poly(glycidyl methacrylate) (PGMA) can be deposited on a surface, which then reacts with a molecule like bromoacetic acid to create initiator sites. nih.gov
The density of these initiating sites on the surface directly influences the rate of polymerization and the architecture of the resulting grafted polymer layer. nih.gov Higher initiator densities generally lead to a faster grafting rate and the formation of a "brush" morphology, where the polymer chains are stretched away from the surface. nih.gov Conversely, lower initiator densities can result in a "mushroom" morphology. nih.gov This technique has been used to graft various polymers, including polyethylene (B3416737) glycol (PEG)-based chains, from different substrates. nih.gov
Formation of Macroporous Monoliths
Macroporous monoliths are continuous, rigid porous structures with interconnected channels that are synthesized by in situ polymerization of monomers in the presence of a porogenic solvent. mdpi.comnih.gov While the direct use of ATRP for the primary synthesis of GDMA-based monoliths is not extensively documented, ATRP is a key technique for modifying the surface of pre-formed monoliths. For instance, linear polymer chains can be grafted from the internal pore surface of a monolith using ATRP. cmu.edu
In a related context, rigid macroporous monoliths have been prepared from copolymers such as glycidyl methacrylate-co-ethylene dimethacrylate and glycidyl methacrylate-co-glycerol dimethacrylate. researchgate.net The porous properties of these monoliths are controlled by the composition of the polymerization mixture, including the type and amount of porogenic solvents like cyclohexanol and 1-decanol. mdpi.comsci-hub.se
Table 2: Key Aspects of ATRP in GDMA-related Systems
| Technique | Description | Key Findings | Reference |
| Surface-Initiated ATRP | "Grafting from" a surface to create polymer brushes. | Grafting rate and morphology (brush vs. mushroom) are controlled by initiator density. | nih.govnih.gov |
| Modification of Monoliths | Grafting polymers from the internal pore surfaces of pre-formed monoliths. | Allows for the introduction of responsive polymers, creating, for example, thermal gates. | cmu.edu |
Graft Copolymerization with GDMA
Graft copolymerization is a versatile method to modify the properties of a polymer by attaching chains of another polymer as side branches. This technique has been utilized to enhance the characteristics of various polymers using glycerol-based dimethacrylates.
Grafting onto Poly(3-hydroxyoctanoate)
Graft copolymers of glycerol 1,3-diglycerolate diacrylate (a related glycerol-based crosslinking monomer) have been successfully synthesized onto poly(3-hydroxyoctanoate) (PHO). nih.govdocumentsdelivered.com This process is typically carried out by heating a homogeneous solution of PHO, the GDD monomer, and a radical initiator like benzoyl peroxide. nih.govdocumentsdelivered.com The successful grafting of GDD onto the PHO backbone has been confirmed by analytical techniques. nih.gov
These graft copolymers (GDD-g-PHO) exhibit enhanced thermal properties and mechanical strength compared to the original PHO. nih.govdocumentsdelivered.com Furthermore, the hydrophilicity of both the surface and the bulk of the copolymer increases with a higher grafting density of GDD. nih.gov This increased hydrophilicity also leads to improved biocompatibility, as demonstrated by in vitro studies showing better growth of Chinese hamster ovary cells and reduced adsorption of blood proteins and platelets. nih.govdocumentsdelivered.com These findings suggest that such graft copolymers are promising materials for biomedical applications. nih.gov A detailed mechanism for the radical-mediated grafting of a similar monomer, glycerol 1,3-diglycerolate diacrylate (GDD), onto medium chain-length poly-3-hydroxyalkanoates has been proposed, highlighting the formation of an a-b carbon inter-linking between the two polymers. core.ac.uk
Table 3: Properties of GDD-g-PHO Copolymers
| Property | Effect of GDD Grafting | Reference |
| Thermal Properties | Enhanced | nih.govdocumentsdelivered.com |
| Mechanical Strength | Enhanced | nih.govdocumentsdelivered.com |
| Hydrophilicity | Increased with higher grafting density | nih.gov |
| Biocompatibility | Enhanced | nih.govdocumentsdelivered.com |
Synthesis of Thermoresponsive Particles
Thermoresponsive polymers, which exhibit a phase transition in response to temperature changes, are of great interest for applications in biomedicine and nanotechnology. rsc.org The synthesis of thermoresponsive microbeads using this compound has been explored for its potential in tissue engineering and drug delivery. sigmaaldrich.com These microbeads are created through the polymerization of GDMA, where its methacrylate groups undergo free-radical polymerization to form crosslinked polymer networks. This process results in materials with enhanced mechanical properties, such as increased stiffness and hardness.
Recent studies have also investigated photopolymers synthesized from glycerol acrylates, including glycerol dimethacrylate. These polymers have demonstrated thermoresponsive shape-memory behavior, where they can maintain a temporary shape below their glass transition temperature and return to their original form when heated above it. nih.gov This characteristic opens up possibilities for their use as sustainable smart materials in fields like biomedicine and robotics. nih.govtechconnect.org
Copolymerization with Other Monomers
This compound can be copolymerized with a variety of other monomers to create polymers with tailored properties. This section details its copolymerization with several key monomers.
Glycerol 1,3-Diglycerolate Diacrylate (GDGDA)
The copolymerization of this compound (GDMA) with Glycerol 1,3-diglycerolate diacrylate (GDGDA) via suspension polymerization results in the formation of hydrophilic and spherical microbeads. tandfonline.comtandfonline.com These poly(GDMA-co-GDGDA) microbeads are noted for their high hydrophilicity, a characteristic attributed to the hydroxyl groups present in both crosslinking agents. tandfonline.comtandfonline.com The synthesis involves dispersing an organic phase, containing the monomers and a diluent like cyclohexanol, in an aqueous medium stabilized by poly(vinyl alcohol). tandfonline.comtandfonline.com
Varying the ratio of GDMA to GDGDA, the monomer to diluent ratio, and the stirring rate allows for the control of the microbead's average size, size distribution, yield, and equilibrium swelling behavior. tandfonline.comtandfonline.com Research has shown that as the grafting density of GDGDA increases in the copolymer, the resulting material becomes more hydrophilic. tandfonline.com
Table 1: Research Findings on Poly(GDMA-co-GDGDA) Microbeads
| Parameter | Influence | Reference |
|---|---|---|
| GDMA/GDGDA Ratio | Affects microbead size, yield, and swelling | tandfonline.comtandfonline.com |
| Monomer/Diluent Ratio | Influences microbead size and yield | tandfonline.comtandfonline.com |
| Stirring Rate | Controls microbead size distribution | tandfonline.comtandfonline.com |
2-(Dimethylamino)ethyl Methacrylate (DMAEM)
Bifunctional microbeads possessing both hydroxyl and amine groups can be synthesized by incorporating 2-(dimethylamino)ethyl methacrylate (DMAEM) into the suspension copolymerization of GDMA and GDGDA. tandfonline.comtandfonline.com Copolymers of DMAEMA are known to be effective gene transfer agents. nih.govnih.gov The inclusion of DMAEM introduces amine functionalities to the spherical and swellable hydrogel beads. tandfonline.comtandfonline.com
Studies have shown that copolymers of DMAEMA with other monomers, such as methyl methacrylate (MMA), can be synthesized through free radical dispersion polymerization. researchgate.net The resulting copolymers can form fine, dry powders under optimized conditions. researchgate.net The properties of these copolymers, including yield, molecular weight, and morphology, are influenced by factors like reaction time, the type of stabilizer used, and the composition of the copolymers. researchgate.net
Table 2: Copolymerization of GDMA with DMAEM
| Copolymer System | Synthesis Method | Key Findings | Reference |
|---|---|---|---|
| Poly(GDMA-co-GDGDA-co-DMAEM) | Suspension Polymerization | Production of spherical, swellable microbeads with hydroxyl and amine groups. | tandfonline.comtandfonline.com |
Methacrylic Acid (MAA)
The inclusion of Methacrylic Acid (MAA) in the suspension copolymerization of GDMA and GDGDA leads to the formation of spherical and swellable bifunctional microbeads that carry both hydroxyl and carboxyl groups. tandfonline.comtandfonline.com This method allows for the creation of hydrogel beads with specific functional residuals. tandfonline.com
The synthesis of crosslinked materials from methyl methacrylate and glycerol has been achieved using unconventional initiators like sulfuric or citric acid. researchgate.net This process involves condensation, free-radical, and transesterification reactions, resulting in a crosslinked polyester (B1180765) with polymethylmethacrylate (PMMA) that exhibits improved mechanical and thermal properties. researchgate.net
Table 3: Synthesis of GDMA Copolymers with MAA
| Copolymer System | Synthesis Method | Key Characteristics | Reference |
|---|---|---|---|
| Poly(GDMA-co-GDGDA-co-MAA) | Suspension Polymerization | Spherical, swellable microbeads with hydroxyl and carboxyl functionalities. | tandfonline.comtandfonline.com |
2-Hydroxyethyl Methacrylate (HEMA)
Glycerol-dimethacrylate is considered a viable hydrophilic monomer to replace 2-hydroxyethyl methacrylate (HEMA) in simplified dental adhesives. ufc.brnih.gov Experimental adhesives formulated with GDMA have shown improved polymerization, better mechanical properties, enhanced dentin adhesion, and lower water uptake and solubility compared to their HEMA-containing counterparts. ufc.brnih.gov Specifically, GDMA has been found to provide a higher elastic modulus in self-etch adhesives. ufc.brnih.gov The degree of conversion is also statistically higher for adhesives containing GDMA. ufc.brnih.gov
The use of GDMA, a multifunctional hydroxyl-containing monomer, can lead to the formation of cross-linked polymers upon polymerization, which contributes to hydrolytic resistance and minimizes monomer degradation. researchgate.net
Table 4: Comparison of GDMA and HEMA in Dental Adhesives
| Property | GDMA-based Adhesive | HEMA-based Adhesive | Reference |
|---|---|---|---|
| Elastic Modulus (self-etch) | Higher | Lower | ufc.brnih.gov |
| Water Sorption & Solubility | Lower | Higher | ufc.brnih.gov |
| Degree of Conversion | Higher | Lower | ufc.brnih.gov |
| Dentin Adhesion | Improved | Less durable | ufc.brresearchgate.net |
Diurethane Dimethacrylate (UDMA)
In the field of dental restorative materials, this compound is used in combination with other methacrylate monomers like diurethane dimethacrylate (UDMA) to prepare polymer matrices. sigmaaldrich.com3m.com These formulations are often used in the development of 3D-printable antimicrobial composite materials. sigmaaldrich.com UDMA is known for imparting high flexibility and toughness to the polymer network. 3m.com
Dental composites often utilize a combination of monomers to achieve desired properties. Common mixtures include Bis-GMA, UDMA, and TEGDMA. nih.gov The interactions between the different monomers in the mixture are crucial in defining the final properties of the dental material. mdpi.com Formulations based on UDMA have demonstrated higher flexural strength, elastic modulus, and hardness compared to those made solely with BisGMA. 3m.com
Table 5: Properties of UDMA-based Dental Resins
| Monomer Combination | Key Property | Reference |
|---|---|---|
| GDMA, DUDMA, UDMA | Suitable for 3D-printable antimicrobial composites | sigmaaldrich.com |
| Bis-GMA, UDMA, TEGDMA | Commonly used in commercial composites | nih.gov |
Bisphenol A Glycerolate Dimethacrylate (BisGMA)
Bisphenol A glycerolate dimethacrylate (BisGMA) is a principal monomer in the composition of many dental composites, sealants, and cements. wikipedia.orgseattledentalcare.com Its synthesis has been a subject of extensive research to optimize its properties for dental applications. nih.gov
Synthesis:
The primary synthesis route for BisGMA involves the reaction of bisphenol A (BPA) with glycidyl methacrylate. njit.eduresearchgate.netresearchgate.net Another method utilizes the reaction between the diglycidyl ether of bisphenol A and methacrylic acid. wikipedia.orgnjit.edu These processes result in a highly viscous, complex mixture of high molecular weight optical isomers. njit.edu Due to its high viscosity, BisGMA is often mixed with other, less viscous monomers to improve handling and application properties. wikipedia.orgnjit.edu
Concerns have been raised regarding the potential for BisGMA to break down or be contaminated with BPA, a known endocrine disruptor. seattledentalcare.comnih.gov However, studies suggest that BisGMA is less likely to hydrolyze to BPA compared to other derivatives like bisphenol A dimethacrylate (bis-DMA). nih.gov
Table 1: Properties of Bisphenol A Glycerolate Dimethacrylate (BisGMA)
| Property | Value | Reference |
| IUPAC Name | Propane-2,2-diylbis[4,1-phenyleneoxy(2-hydroxypropane-3,1-diyl)] bis(2-methylprop-2-enoate) | wikipedia.org |
| CAS Number | 1565-94-2 | wikipedia.org |
| Molar Mass | 512.599 g·mol−1 | wikipedia.org |
| Appearance | Colorless oil | wikipedia.org |
Ethylene (B1197577) Glycol Dimethacrylate (EGDM) and Diethylene Glycol Dimethacrylate (DEGDM)
Ethylene glycol dimethacrylate (EGDMA) and diethylene glycol dimethacrylate (DEGDM) are important cross-linking agents used in polymer synthesis, including in dental composites and other biomaterials. ikm.org.mywikipedia.orgontosight.ai
Synthesis of EGDMA:
EGDMA is typically synthesized through the esterification of ethylene glycol with methacrylic acid. ikm.org.mywikipedia.org The reaction is often carried out in the presence of a catalyst, such as sulfuric acid, and an inhibitor to prevent premature polymerization. ikm.org.my Another synthetic route involves the transesterification of methyl methacrylate with ethylene glycol. prepchem.comgoogle.com
Synthesis of DEGDM:
Diethylene glycol dimethacrylate is synthesized from diethylene glycol and methacrylic acid. The structure of DEGDM features a diethylene glycol backbone with methacrylate groups at both ends, which allows for the formation of a cross-linked polymer network upon polymerization. ontosight.ai
Polymerization and Applications:
Both EGDMA and DEGDM are difunctional monomers that can undergo free-radical polymerization to form cross-linked polymers. wikipedia.orgontosight.ai They are frequently used as co-monomers with others like BisGMA to reduce the viscosity of the resin mixture and enhance the mechanical properties of the final polymer. bohrium.comnih.gov EGDMA is also used in the synthesis of hydrogels and as a crosslinker in various polymer systems. wikipedia.orgsigmaaldrich.com DEGDM finds applications in dental composites, adhesives, coatings, and biomaterials. ontosight.ai
Table 2: Comparison of EGDMA and DEGDM
| Feature | Ethylene Glycol Dimethacrylate (EGDMA) | Diethylene Glycol Dimethacrylate (DEGDM) |
| CAS Number | 97-90-5 | 2358-84-1 |
| Molar Mass | 198.22 g/mol | 242.26 g/mol |
| Synthesis | Esterification of ethylene glycol and methacrylic acid. ikm.org.mywikipedia.org | Synthesized from diethylene glycol and methacrylic acid. ontosight.ai |
| Primary Use | Cross-linking agent in dental resins and other polymers. ikm.org.mywikipedia.org | Monomer in dental composites, coatings, and adhesives. ontosight.ai |
Triethylene Glycol Dimethacrylate (TEGDMA)
Triethylene glycol dimethacrylate (TEGDMA) is a widely used co-monomer in dental resin composites and adhesives. ontosight.aichemicalbook.com Its primary role is to reduce the viscosity of the resin matrix, which is often composed of more viscous monomers like BisGMA, thereby improving the handling characteristics and allowing for a higher filler load. nih.govontosight.ai
Synthesis:
TEGDMA is synthesized by the reaction of triethylene glycol with methacrylic acid or methacrylic anhydride. sfdchem.com This esterification reaction is typically facilitated by a catalyst. sfdchem.com
Properties and Polymerization:
TEGDMA is a dimethacrylate ester of triethylene glycol, featuring a triethylene glycol backbone with methacrylate groups at both ends. ontosight.ai This structure allows it to form a three-dimensional cross-linked network upon polymerization, which can be initiated by light or chemical initiators. ontosight.aisfdchem.com The inclusion of TEGDMA in dental composites enhances their flow and workability. ontosight.ai However, its high reactivity and potential for leaching of unreacted monomers are areas of ongoing research. ontosight.aichemicalbook.com Studies have investigated the effects of incorporating pre-polymerized TEGDMA particles as a co-filler, which has been shown to reduce viscosity and improve the degree of crosslinking in the final composite. bohrium.comnih.gov
Table 3: Key Properties and Applications of TEGDMA
| Property/Application | Description | Reference |
| IUPAC Name | 2-[2-[2-(2-methylprop-2-enoyloxy)ethoxy]ethoxy]ethyl 2-methylprop-2-enoate | |
| CAS Number | 109-16-0 | chemicalbook.com |
| Molar Mass | 286.32 g/mol | chemicalbook.com |
| Primary Function | Co-monomer and viscosity reducer in dental composites. | nih.govontosight.ai |
| Polymerization | Forms a cross-linked network via light or chemical initiation. | ontosight.ai |
Functional Monomers for Bifunctional Microbeads
The synthesis of functional microbeads often involves the copolymerization of cross-linking agents with functional monomers to impart specific properties to the beads. Glycerol dimethacrylate is a key component in creating such materials.
Synthesis of Bifunctional Microbeads:
A suspension polymerization method can be employed to create spherical and swellable microbeads. tandfonline.com In this process, hydrophilic monomers like glycerol dimethacrylate (GDMA) and glycerol 1,3-diglycerolate diacrylate (GDGDA) are copolymerized in an aqueous medium. tandfonline.com The organic phase, containing the monomers and a diluent, is dispersed in the aqueous phase with a stabilizer. tandfonline.com
To introduce specific functionalities, functional monomers carrying groups such as carboxyl or amine can be included in the copolymerization. tandfonline.com For example, methacrylic acid can be used to introduce carboxyl groups, and 2-(dimethylamino)ethyl methacrylate can be used to add amine groups. tandfonline.com The selection of functional monomers is crucial for the intended application of the microbeads, as these monomers provide the binding sites for target molecules in applications like molecularly imprinted polymers. researchgate.netresearchgate.net
The properties of the resulting poly(GDMA-co-GDGDA) microbeads, such as size, swelling behavior, and functionality, can be controlled by adjusting the ratio of the monomers, the monomer-to-diluent ratio, and the stirring rate during polymerization. tandfonline.com
Polymerization Kinetics and Mechanisms of Glycerol 1,3 Dimethacrylate Systems
Gelation Studies of GDMA
Gelation is a critical phenomenon in the polymerization of crosslinking agents like GDMA. It marks the transition from a liquid state to a solid, crosslinked gel. Studies have investigated the gelation behavior of GDMA, which is noted for its relative hydrophilicity due to a hydroxyl group in its structure. researchgate.net
Research has compared the gelation of the more hydrophilic GDMA with that of more hydrophobic crosslinking agents, such as ethylene (B1197577) glycol dimethacrylate and 1,6-hexanediol (B165255) dimethacrylate. researchgate.net This comparison highlights how the chemical structure of the crosslinker influences the formation of the polymer network. The presence of the hydroxyl group in GDMA allows for different molecular interactions, such as hydrogen bonding, to occur during polymerization, which can affect the gelation process compared to its more hydrophobic counterparts. researchgate.net
The choice of diluent, or solvent, used in the polymerization system significantly impacts the gelation of GDMA. researchgate.net Studies have utilized various diluents, including toluene (B28343), a mixture of toluene with methanol, and cyclohexanol (B46403), to understand their effect on the process. researchgate.net It was observed that the molecular interactions during GDMA gelation were stronger in toluene. researchgate.net In contrast, these interactions were much weaker in alcoholic solvents like the toluene/methanol mixture or cyclohexanol. researchgate.net This suggests that hydrogen bonding, in addition to the primary crosslinking reaction of the vinyl groups, plays a role in the gelation of GDMA, and this effect is modulated by the solvent environment. researchgate.net
To monitor the gelation process as it happens, real-time observation techniques are employed. Dynamic Light Scattering (DLS) is a powerful tool used for this purpose. researchgate.net DLS analysis allows for the in-situ observation of the formation and aggregation of polymer particles, providing insights into the kinetics of gelation. researchgate.net By tracking the changes in light scattering, researchers can deduce the strength of molecular interactions and the progression of the gelation of GDMA in different solvent systems. researchgate.net
Degree of Conversion (DC) in GDMA-Based Polymers
The degree of conversion (DC) is a fundamental parameter for characterizing dimethacrylate-based polymers. It represents the percentage of methacrylate (B99206) double bonds that have reacted to form the polymer network. mdpi.comnih.gov A higher DC generally leads to improved mechanical properties and greater stability of the final polymer. ascent-acrylate.commdpi.com However, the conversion is rarely 100%, with typical values for dental composites ranging from 40% to 77%. nih.gov
Several factors have a significant influence on the final degree of conversion achieved in a GDMA-based polymer system.
Monomer Composition : The chemical structure of the monomers in the resin mixture is a primary determinant of DC. mdpi.com The viscosity and reactivity of comonomers mixed with GDMA play a crucial role. For instance, low-viscosity monomers can enhance molecular mobility and lead to higher conversion rates. researchgate.net In copolymerizations of viscous dimethacrylates like Bis-GMA with reactive diluents such as TEGDMA, the comonomer concentration is a critical parameter affecting the kinetics. nist.gov The order of reactivity and potential for conversion among common dental monomers is often cited as TEGDMA > UDMA > Bis-EMA > Bis-GMA. researchgate.netresearchgate.net
Initiator System : The type and concentration of the initiator system, which generates the free radicals to start the polymerization, are critical. mdpi.com For photo-polymerization, common systems include camphorquinone (B77051) (CQ) combined with an amine co-initiator. nih.gov Alternative initiators like trimethylbenzoyl-diphenylphosphine oxide (TPO) are also used. nih.gov Studies have shown that the choice of initiator and its concentration can significantly affect the DC. nih.gov For example, a resin with TPO as the sole initiator may achieve a higher DC compared to one with only a CQ-amine system or a combination of both. nih.gov
| Factor | Influence on Degree of Conversion (DC) | Research Findings |
| Monomer Composition | The chemical structure, viscosity, and reactivity of comonomers affect molecular mobility and reaction kinetics. | Low-viscosity monomers generally increase DC. researchgate.net The reactivity order often follows TEGDMA > UDMA > Bis-EMA > Bis-GMA. researchgate.net |
| Initiator System | The type and concentration of the initiator determine the efficiency of polymerization initiation. | Resins with TPO as the sole initiator can achieve higher DC than those with CQ-amine systems. nih.gov |
The degree of conversion is most commonly determined using spectroscopic techniques that can quantify the reduction in the concentration of methacrylate double bonds.
Mid-Infrared (MIR) Spectroscopy : Fourier Transform Infrared (FTIR) spectroscopy, a type of MIR spectroscopy, is a widely used technique for measuring DC. mdpi.comnih.gov The method involves monitoring the decrease in the absorption band corresponding to the carbon-carbon double bond (C=C) stretching vibration (typically around 1638 cm⁻¹) relative to an internal standard peak that remains unchanged during polymerization, such as an aromatic C=C or a carbonyl C=O group. mdpi.comnih.gov
Micro-Raman Spectroscopy : Micro-Raman spectroscopy is another powerful, non-destructive technique for determining DC. nih.govresearchgate.net It offers advantages over FTIR, such as requiring minimal sample preparation. researchgate.net Similar to FTIR, the DC is calculated by comparing the intensity of the methacrylate C=C peak (around 1640 cm⁻¹) before and after polymerization against a stable internal reference peak, often an aromatic ring vibration (around 1609 cm⁻¹). researchgate.net This technique allows for detailed mapping of the DC across a sample's surface. utep.edu
| Spectroscopic Technique | Principle | Advantages |
| Mid-Infrared (MIR) / FTIR Spectroscopy | Measures the decrease in the C=C bond absorption peak relative to a stable internal standard. mdpi.com | Well-established and widely used method. nih.gov |
| Micro-Raman Spectroscopy | Measures the decrease in the C=C bond Raman scattering peak relative to a stable internal standard. researchgate.net | Non-destructive, requires minimal to no sample preparation, allows for high-resolution spatial mapping of DC. researchgate.netutep.edu |
Crosslink Density and Network Formation
The polymerization of glycerol (B35011) 1,3-dimethacrylate results in the formation of a highly crosslinked, three-dimensional polymer network. ascent-acrylate.comnih.gov The characteristics of this network are fundamentally determined by the crosslink density, which is a measure of the number of crosslinks per unit volume. This density is influenced by both chemical and physical factors.
Chemical crosslinks are covalent bonds formed between polymer chains during the polymerization process. ascent-acrylate.com In systems containing glycerol 1,3-dimethacrylate, the two methacrylate groups on each monomer molecule allow for the formation of a dense network structure. ascent-acrylate.com The theoretical chemical crosslink density is inherently determined by the molecular structure of the dimethacrylate monomer; a shorter distance between the reactive double bonds leads to a higher potential crosslink density. nih.gov
The formation of these crosslinked networks is critical for achieving desirable mechanical properties in the final polymer, such as high stiffness and hardness. sigmaaldrich.com The degree of conversion, or the percentage of reacted double bonds, directly impacts the final chemical crosslink density. nih.gov Studies on similar dimethacrylate systems, such as those involving triethylene glycol dimethacrylate (TEGDMA), have shown that as the concentration of the crosslinking agent increases, the glass transition temperature (Tg) and the calculated crosslink density of the resulting polymer network also increase. pwr.edu.pl This is because a higher concentration of the difunctional monomer leads to a more tightly interconnected network.
Research on dental adhesives has demonstrated that the inclusion of monomers like glycerol dimethacrylate (GDM) can lead to a higher rubbery modulus, which is indicative of a higher crosslink density. nih.gov This is attributed to the structure of the monomer, which influences the formation of the polymer network. nih.gov
The following table summarizes the effect of increasing the concentration of a dimethacrylate crosslinker on the properties of a polymer network, based on findings from related systems.
| Crosslinker Concentration | Glass Transition Temperature (Tg) | Rubbery Modulus (E') | Calculated Crosslink Density (q) |
| Low | Lower | Lower | Lower |
| High | Higher | Higher | Higher |
This table illustrates the general trend observed when the concentration of a dimethacrylate crosslinker is increased in a polymer system.
These hydrogen bonds can form between polymer chains, acting as physical crosslinks that restrict chain mobility and stiffen the network structure. nih.gov The presence of these secondary interactions can enhance the mechanical properties of the material, complementing the strength provided by the chemical crosslinks. nih.gov In studies of other hydroxyl-containing monomers, the ability to form hydrogen bonds has been shown to influence water sorption and the dynamic mechanical properties of the resulting polymer network. nih.gov
Polymerization Shrinkage Phenomena
A significant phenomenon associated with the polymerization of dimethacrylate monomers, including this compound, is polymerization shrinkage. nih.gov This volumetric contraction occurs as the monomer molecules, which are initially at a van der Waals distance from each other, are converted into a covalently bonded polymer network, resulting in a more compact structure. nih.gov
The extent of polymerization shrinkage is influenced by several factors, including the molecular weight of the monomer and the concentration of reactive groups. nih.gov Monomers with a lower molecular weight and a higher concentration of polymerizable double bonds per unit volume generally exhibit greater shrinkage. nih.govnih.gov
Polymerization shrinkage can lead to the development of internal stresses within the material, particularly in applications where the polymer is bonded to a substrate, such as in dental fillings. nih.gov The rate of polymerization also plays a crucial role; a rapid polymerization can lead to a more rapid development of shrinkage stress. nih.gov
Research on various dimethacrylate-based resin systems has shown that volumetric shrinkage can range from approximately 1% to over 12%, depending on the specific monomers and curing conditions used. nih.gov For instance, triethylene glycol dimethacrylate (TEGDMA), a commonly used diluent monomer, exhibits a high shrinkage of 12.5%, while the larger Bis-GMA monomer has a lower shrinkage of 5.2%. nih.gov The following table provides a comparative look at the polymerization shrinkage of different dimethacrylate monomers.
| Monomer | Molecular Weight ( g/mol ) | Volumetric Shrinkage (%) |
| Bis-GMA | 512.6 | 5.2 |
| TEGDMA | 286.3 | 12.5 |
This table compares the volumetric shrinkage of two common dimethacrylate monomers, illustrating the influence of molecular weight on shrinkage.
Efforts to mitigate polymerization shrinkage often involve the use of higher molecular weight monomers or the incorporation of fillers to reduce the volume of the polymerizable resin matrix. nih.govekb.eg
Characterization of Poly Glycerol 1,3 Dimethacrylate and Its Copolymers
Morphological Analysis of Poly(GDMA) Structures
The morphology of poly(GDMA) structures, including their surface features, internal structure, and porosity, is a critical determinant of their functionality. Various microscopy and analytical techniques are employed to elucidate these characteristics.
Studies have shown that poly(GDMA)-based materials can be synthesized as spherical microbeads. tandfonline.com For instance, in the synthesis of divinylbenzene–glycidyl (B131873) methacrylate (B99206) (DVB–GMA) copolymers, SEM images confirmed the formation of spherical polymeric microspheres. d-nb.info The surface of these microspheres is often not smooth but rather rough and irregular, sometimes described as resembling a cauliflower, which can be indicative of a porous structure. mdpi.com In some cases, the SEM micrographs show that the samples are conglomerates of spherical polymeric particles with pores interspersed between them. researchgate.net
The preparation method significantly influences the morphology observed by SEM. For example, in the synthesis of porous polymer monoliths from ethylene (B1197577) glycol dimethacrylate (EGDMA), the choice of initiator (photoinitiator vs. thermal initiator) was found to determine the resulting pore size, a finding consistent with mercury porometry data. nih.govresearchgate.net
| Polymer System | Observed Morphology | Key Findings | Reference |
|---|---|---|---|
| Poly(GDMA)-based microgels | Spherical particles | Can be synthesized from nanometer to micrometer size range. | tandfonline.com |
| DVB–GMA copolymers | Spherical microspheres | Surface can be rough and irregular. | d-nb.info |
| Porous EGDMA monoliths | Conglomerates of spherical particles with pores | Pore size is influenced by the type of initiator used. | nih.govresearchgate.net |
Transmission Electron Microscopy (TEM) provides higher resolution images than SEM, allowing for the visualization of the internal structure of materials. libretexts.orgkpi.ua For polymers, TEM can reveal details about the arrangement of polymer chains, the presence of crystalline domains, and the morphology of multiphase systems. kpi.uapsu.eduescholarship.org
While direct TEM studies specifically on poly(glycerol 1,3-dimethacrylate) are not extensively detailed in the provided context, the principles of TEM analysis of polymers are broadly applicable. For instance, in the study of other polymers, TEM has been used to observe crystalline lamellae, which are thin, plate-like crystalline structures. kpi.ua The technique requires extremely thin specimens to allow electrons to pass through, and often involves staining with heavy elements to enhance contrast, although this can introduce artifacts. libretexts.orgescholarship.org Low-dose high-resolution TEM (LD-HRTEM) is a specialized technique used to minimize electron beam damage, which is a significant challenge when imaging radiation-sensitive materials like polymers. fraunhofer.de
The porosity and pore structure of poly(GDMA) materials are crucial for applications such as chromatography and as scaffolds in tissue engineering. These properties are often characterized using techniques like mercury intrusion porosimetry and gas adsorption analysis, commonly known as the Brunauer-Emmett-Teller (BET) method. nih.govmsaweb.org
Studies on porous polymers derived from dimethacrylates have shown that the type of porogenic solvent and the degree of crosslinking significantly influence the porous structure. d-nb.infomdpi.com For instance, in the synthesis of divinylbenzene–glycidyl methacrylate (DVB–GMA) copolymers, the specific surface area and total pore volume were found to be strongly dependent on the chemical composition. d-nb.info Materials with a higher degree of crosslinking (higher DVB content) exhibited significantly larger specific surface areas. d-nb.info
One study on porous ethylene glycol dimethacrylate (EGDMA) monoliths reported the formation of polymers with over 70% porosity and a maximum pore size of 100 μm. nih.gov The fraction of open pores and the mean pore size were found to vary with the photoinitiator used during polymerization. nih.govresearchgate.net For example, using different o-quinone photoinitiators, the mean pore size (Dmod) of the resulting EGDMA-based polymers varied significantly. researchgate.net
| Initiator | Mean Pore Size (Dmod, μm) | Porosity (%) | Specific Surface Area (Ssp, m2g-1) | Reference |
|---|---|---|---|---|
| 36Q | 9.9 | 75.4 (open pores) | - | nih.govresearchgate.net |
| 35Q | 6.4 | 72.2 (open pores) | - | nih.govresearchgate.net |
| CQ | 3.6 | - | - | nih.govresearchgate.net |
| PQ | 3.7 | - | - | nih.govresearchgate.net |
| AIBN | 0.8 | 76.1 | 60.4 | nih.gov |
For copolymers of n-Butyl Acrylate (B77674) (BA) and Poly(ethylene glycol) dimethacrylate (PEGDMA) synthesized via microemulsion, the stability of the resulting latex and the formation of clots were dependent on the PEGDMA content. nih.gov Stable latexes were formed with PEGDMA content less than 30% by weight, while higher concentrations led to instability and clot formation. nih.gov
In the context of divinylbenzene–glycidyl methacrylate (DVB–GMA) microspheres, the molar ratio of the monomers was found to affect the porous structure parameters. Highly cross-linked DVB–GMA (75:25) had specific surface areas (320–370 m²/g) that were twice as high as their less cross-linked counterparts (50:50), which had surface areas of 140–190 m²/g. d-nb.info
Mechanical Properties of GDMA-Based Polymers
The mechanical properties of polymers based on glycerol (B35011) dimethacrylate are critical for their application, especially in load-bearing situations. These properties are intrinsically linked to the polymer network's chemical and physical structure.
The elastic modulus (or Young's modulus) and the storage modulus (E' or G') are measures of a material's stiffness and its ability to store elastic energy upon deformation. tainstruments.comlibretexts.org These parameters are often determined using Dynamic Mechanical Analysis (DMA). researchgate.netyoutube.com
For dimethacrylate-based polymer networks, the mechanical properties are influenced by factors such as the monomer's chemical structure, the crosslink density, and the presence of physical crosslinks like hydrogen bonds. mdpi.com An increase in crosslink density generally leads to a decrease in the chains' ability to reorganize, resulting in an increased modulus. mdpi.com
In a study on porous monoliths of ethylene glycol dimethacrylate (EGDMA), it was observed that the compressive strength and Young's modulus increased as the proportion of large pores (over 12 μm) in the polymer structure decreased. researchgate.net This indicates a direct relationship between the porous architecture and the mechanical integrity of the material.
The storage modulus (E') is the elastic component of the complex modulus and represents the energy stored in the material during deformation. tainstruments.com The loss modulus (E''), on the other hand, represents the energy dissipated as heat. tainstruments.com The ratio of the loss modulus to the storage modulus (tan δ) is a measure of the material's damping properties. researchgate.net For composites made from a bisphenol-A-glycidyldimethacrylate monomer, the storage modulus was found to increase with increasing filler content and with increasing frequency of dynamic strain. researchgate.net
| Polymer System | Property Measured | Key Findings | Reference |
|---|---|---|---|
| Porous EGDMA monoliths | Young's Modulus and Compressive Strength | Increased with decreasing proportion of large pores. | researchgate.net |
| Bisphenol-A-glycidyldimethacrylate composites | Storage Modulus (E') | Increased with filler content and dynamic strain frequency. | researchgate.net |
| Dimethacrylate polymer networks | Modulus of Elasticity | Increases with crosslink density. | mdpi.com |
Rubbery Moduli
The rubbery modulus, a measure of the stiffness of a polymer in its rubbery state, is a critical parameter in characterizing the mechanical behavior of Poly(this compound) (Poly(GDMA)) and its copolymers. Experimental adhesives containing this compound (GDMA) have demonstrated significantly higher rubbery moduli compared to control adhesives. nih.gov This indicates a higher crosslink density in the GDMA-based polymers. nih.gov
In studies comparing different dimethacrylate monomers, adhesives formulated with GDMA and glycerol trimethacrylate (GTM) exhibited notably greater rubbery moduli than those containing ethylene glycol dimethacrylate (EGDM) or diethylene glycol dimethacrylate (DEGDM). nih.gov This finding underscores the influence of the monomer's chemical structure on the final mechanical properties of the polymer network. nih.gov For instance, the presence of the glycerol moiety in GDMA contributes to a more rigid and densely crosslinked network. nih.gov
The enhanced rubbery modulus of GDMA-containing materials is a key indicator of their robust mechanical performance, suggesting their suitability for applications requiring high stiffness and durability. sigmaaldrich.comsigmaaldrich.com
Hardness and Durability
This compound (GDMA) is a crucial component in the formulation of polymers where hardness and durability are paramount. ascent-acrylate.comontosight.ai When incorporated into a polymer system, GDMA acts as a cross-linking agent, forming covalent bonds between polymer chains. sigmaaldrich.comascent-acrylate.com This three-dimensional network structure is essential for enhancing the mechanical strength, durability, and dimensional stability of the resulting polymer. sigmaaldrich.com
The improved durability also extends to other applications, such as specialty coatings. By incorporating GDMA into coating formulations, a cross-linked structure develops upon curing, leading to enhanced resistance against abrasion, chemicals, and weathering. ascent-acrylate.com
Influence of Chemical Structure and Crosslink Density on Mechanical Performance
The mechanical performance of polymers derived from this compound (GDMA) is intrinsically linked to their chemical structure and the resulting crosslink density. nih.govsigmaaldrich.comdtic.mil GDMA, as a dimethacrylate monomer, facilitates the formation of highly crosslinked polymer networks, which are fundamental to achieving high stiffness, hardness, and durability. sigmaaldrich.comsigmaaldrich.com
The chemical structure of the dimethacrylate monomer itself plays a pivotal role. The length and flexibility of the monomer chain directly influence the theoretical crosslink density of the polymer network. nih.gov Shorter distances between the methacrylate groups lead to a higher crosslink density. nih.gov In comparative studies, adhesives containing GDMA have demonstrated higher rubbery moduli, indicative of a higher crosslink density, when compared to adhesives with longer-chain dimethacrylates like triethylene glycol dimethacrylate (TEGDMA). nih.gov
An increase in crosslink density generally leads to an increase in the material's modulus and a decrease in the extent of stress relaxation. dtic.mil However, the relationship is not always linear, and factors such as the distribution of segment lengths between crosslinks can also play a role. dtic.mil The heterogeneity of the polymer network structure, which can be influenced by the choice of co-monomers, also affects the mechanical properties. For example, replacing a portion of a rigid monomer like BisGMA with more flexible monomers can alter the network's homogeneity and, consequently, its mechanical response. nih.gov
Studies on various dimethacrylate copolymers have shown that their mechanical properties can vary monotonically between those of the constituent homopolymers. monash.edu However, in some systems, complexities such as phase separation can arise, leading to more intricate mechanical behaviors. monash.edu The incorporation of cross-linking agents in appropriate concentrations (typically up to 15%) has been shown to improve the mechanical properties of polymethyl methacrylate (PMMA), although excessive amounts can lead to a decrease in properties like flexural strength. mdpi.comnih.govresearchgate.net
Surface Properties and Functionality
Hydrophilicity of GDMA-Based Materials
The hydrophilicity, or affinity for water, of materials based on this compound (GDMA) is a significant characteristic influencing their interaction with aqueous environments. nih.govsigmaaldrich.comnih.gov The glycerol moiety within the GDMA structure contains a hydroxyl group, which can participate in hydrogen bonding, contributing to the material's hydrophilic nature. ascent-acrylate.com
In dental adhesive formulations, the hydrophilicity of the monomers affects properties like water sorption. nih.gov Adhesives containing GDMA, which has a higher hydrophilicity compared to some other monomers, have been observed to exhibit higher water sorption. nih.gov While this can be a drawback in some dental applications, leading to lower water uptake and solubility being desirable properties, the inherent hydrophilicity of GDMA can be advantageous in other contexts. nih.gov For instance, in the development of hydrogels, GDMA can be used to cross-link hydrophilic polymers, enabling the hydrogel to absorb and retain significant amounts of water. ascent-acrylate.com
The surface of GDMA-based materials can be rendered more hydrophilic through various strategies. For example, copolymers of GDMA with glycerol 1,3-diglycerolate diacrylate (GDGDA) result in microbeads with increased hydrophilicity due to the hydroxyl functionality from both crosslinking agents. tandfonline.com Similarly, grafting GDD (glycerol 1,3-diglycerolate diacrylate) groups onto other polymer backbones has been shown to make the surfaces and bulk of the resulting copolymers more hydrophilic. nih.gov The ability to control hydrophilicity makes GDMA-based materials versatile for various biomedical and biotechnological applications. tandfonline.com
Surface Derivatization and Functional Groups
The surface of Poly(this compound) (Poly(GDMA)) and its copolymers possesses functional groups that allow for surface derivatization, enabling the tailoring of their properties for specific applications. nih.govtandfonline.comacs.org The primary functional group available on the surface of Poly(GDMA) is the hydroxyl (-OH) group originating from the glycerol backbone of the GDMA monomer. ascent-acrylate.com
This hydroxyl functionality makes the surface amenable to further chemical reactions. For instance, these groups can be used to graft other molecules onto the polymer surface, thereby altering its characteristics. This ease of derivatization is a significant advantage, particularly in the biomedical field. tandfonline.com
In the context of microgels, GDMA-based particles can be synthesized to carry both hydroxyl and carboxyl functionalities. acs.org The presence of these functional groups is crucial for surface derivatization, making these microgels promising materials for various biomedical applications. acs.org The ability to modify the surface of GDMA-based materials allows for the attachment of bioactive molecules, improvement of biocompatibility, or alteration of surface energy and wettability. nih.govtandfonline.com
Surface Area
The surface area of Poly(this compound) (Poly(GDMA)) based materials is a critical parameter, particularly for applications involving interactions at the material's interface, such as in chromatography or as support materials for catalysts and enzymes. ascent-acrylate.comtandfonline.com The method of polymerization and the resulting morphology of the polymer significantly influence the surface area.
For instance, porous Poly(GDMA) polymers can be synthesized, and these pores can greatly increase the effective surface area. ascent-acrylate.com Such porous structures are beneficial in applications like chromatography, where a large surface area facilitates the separation of chemical components. ascent-acrylate.com
Interactive Data Tables
Mechanical Properties of GDMA-Based Adhesives
| Monomer Composition | Rubbery Modulus (MPa) | Storage Modulus (Dry, GPa) | Storage Modulus (Wet, GPa) | Water Sorption (%) |
| Control (HEMA/BisGMA) | Lower | - | - | - |
| EGDM/HEMA/BisGMA | Lower | Lower | Lower | Lower |
| DEGDM/HEMA/BisGMA | Lower | Lower | Lower | Higher |
| GDM/HEMA/BisGMA | Significantly Higher | Higher | Higher | Highest |
| GTM/HEMA/BisGMA | Significantly Higher | - | - | Lower than GDM |
Data compiled from a study on the influence of chemical structure on methacrylate-based dentin adhesives. nih.gov
Swelling Behavior of GDMA-Based Hydrogels and Microbeads
The swelling behavior of hydrogels and microbeads derived from this compound (GDMA) and its copolymers is a critical characteristic that dictates their potential utility. This behavior is fundamentally governed by the molecular architecture of the polymer network and its interaction with the surrounding aqueous environment. Key factors influencing the extent and rate of swelling include the crosslinker concentration, the chemical nature of comonomers, and external stimuli such as pH and temperature.
The swelling process involves the absorption of water or biological fluids into the hydrophilic, three-dimensional polymer network, causing it to expand. This continues until a state of equilibrium is reached, where the osmotic force driving water into the gel is balanced by the elastic retractive force of the cross-linked polymer chains. The equilibrium swelling ratio is a measure of the hydrogel's capacity to absorb fluid.
Influence of Crosslinker Density
The concentration of the crosslinking agent, such as a dimethacrylate, plays a crucial role in determining the swelling capacity of the resulting hydrogel. An increase in the concentration of the crosslinker leads to a higher crosslinking density within the polymer network. This results in a more tightly structured network with smaller mesh sizes, which physically restricts the expansion of the polymer chains and thus reduces the amount of water that can be absorbed. nih.gov
Research on hydrogels crosslinked with ethylene glycol dimethacrylate (EGDMA), a compound structurally related to GDMA, demonstrates this principle. As the amount of EGDMA in the hydrogel formulation increases, the swelling ratio demonstrably decreases. nih.gov This is because the higher crosslinker content enhances the stability of the network and reduces the space available for water molecules. nih.gov Studies on other crosslinkers have shown that for some systems, a minimum concentration is required for gelation to occur at all, while excessively high concentrations can lead to more brittle hydrogels. nih.gov
| Crosslinker | Concentration (wt%) | Maximum Swelling Degree | Reference |
|---|---|---|---|
| MBAA | 4.5 | 0.90 | nih.gov |
| MBAA | 5.5 | 0.79 | nih.gov |
| EGDA | 10 | ~1.6 | nih.gov |
Effect of pH
Hydrogels containing ionizable functional groups, such as carboxylic acid groups from comonomers like acrylic acid or methacrylic acid, exhibit pH-dependent swelling behavior. nih.govnih.gov For anionic hydrogels containing acidic groups, the degree of swelling is significantly influenced by the pH of the surrounding medium relative to the pKa of these groups. nih.gov
At low pH values (acidic conditions), the acidic groups remain protonated and uncharged. nih.gov This minimizes electrostatic repulsion between polymer chains, leading to a more collapsed network and a low swelling ratio. nih.govresearchgate.net However, as the pH increases to values above the polymer's pKa, the acidic groups ionize, creating fixed negative charges along the polymer backbone. nih.govnih.gov The resulting electrostatic repulsion between these newly formed anionic groups forces the polymer chains apart, allowing for greater water uptake and a dramatic increase in the swelling ratio. nih.govresearchgate.net This phenomenon has been observed in numerous hydrogel systems, including microbeads, which show a sharp increase in swelling when moved from an acidic environment (pH 1.2) to more neutral or basic conditions (pH 6.8 and 7.4). researchgate.net
| Hydrogel System | pH | Swelling Behavior | Reference |
|---|---|---|---|
| SPHC100 | 1.0, 2.0, 3.0 | Slight swelling capacity | nih.gov |
| > 4.9 | Enhanced swelling capacity | nih.gov | |
| Composite Hydrogel Microbeads | 1.2 | Swelling ratio within 25% | researchgate.net |
| 6.8 and 7.4 | Swelling ratio sharply increased to 320% - 370% | researchgate.net | |
| Low Methoxyl Pectin Microbeads | 1.2 (SGF) | Low swelling (Ratio ~1.47 after 8h) | researchgate.net |
| 7.4 (SIF) | Higher swelling index compared to SGF | researchgate.net |
Effect of Temperature
Temperature is another critical stimulus that can affect the swelling behavior of hydrogels. The nature of this effect depends on the specific chemical composition of the polymer. For hydrogels based on cross-linked poly(glycerol methacrylate) (PGMA), an increase in the swelling temperature has been shown to lead to increased swelling. acs.org For instance, a moderate increase in the Equilibrium Water Content (EWC) was observed for certain hydrogels when the temperature was raised from 20 to 37 °C. acs.org
Conversely, some copolymer hydrogels exhibit a decrease in swelling as the temperature rises. researchgate.net This behavior is often associated with a lower critical solution temperature (LCST). Above the LCST, hydrophobic interactions between polymer chains can intensify, causing the polymer to collapse and expel water, leading to a significant decrease in the swelling ratio. researchgate.netresearchgate.net For example, some copolymer hydrogels have shown a rapid decrease in swelling as the temperature increases, with the optical properties changing from transparent to opaque, indicating a phase transition. researchgate.net
| Hydrogel System | Temperature (°C) | Effect on Swelling | Reference |
|---|---|---|---|
| Cross-linked PGMA Homopolymer | Increasing Temperature | Increased swelling | acs.org |
| Poly(DMAEMA-co-MEMA) Copolymers | Increasing Temperature | Decreased swelling ratio | researchgate.net |
| 20 to 60 | Phase transition from transparent to opaque | researchgate.net | |
| GG-g-poly(DMAEMA)-1 | Rising Temperature (~50°C) | Sharp decrease in equilibrium swelling ratio | researchgate.net |
Biomedical and Biotechnological Applications of Poly Glycerol 1,3 Dimethacrylate
Dental Materials and Adhesives
Glycerol (B35011) 1,3-dimethacrylate is a key monomer in the formulation of various dental materials due to its favorable characteristics. ontosight.aisigmaaldrich.com It serves as a cross-linking agent, contributing to the mechanical strength, durability, and dimensional stability of dental polymers. sigmaaldrich.comlookchem.com Its presence in dental composites and adhesives is crucial for achieving the necessary hardness and wear resistance required to withstand the forces exerted during chewing. ascent-acrylate.com
In dental composites and resinous systems, GDMA is often used as a diluent and a cross-linking agent. sigmaaldrich.com Its incorporation into the polymer matrix helps to form highly crosslinked networks, which are essential for providing the final restoration with high stiffness, hardness, and durability. sigmaaldrich.comnih.gov These cross-linked polymers exhibit resistance to water and chemicals, which is vital for the longevity of dental restorations in the oral environment. ontosight.ai The ability to form a strong and stable bond with the tooth structure is another key advantage of using GDMA in these formulations. lookchem.com
The composition of the resin matrix significantly influences the final properties of the dental composite. The table below details the components of a typical experimental resin composite containing GDMA.
| Component | Purpose |
| Bisphenol A glycidyl (B131873) methacrylate (B99206) (Bis-GMA) | Base monomer |
| Triethylene glycol dimethacrylate (TEGDMA) | Diluent monomer |
| Glycerol 1,3-dimethacrylate (GDMA) | Cross-linking monomer |
| Camphorquinone (B77051) (CQ) | Photoinitiator |
| Ethyl 4-N,N-dimethylaminobenzoate (4E) | Co-initiator |
| Silicon dioxide (SiO₂) | Filler |
| This table illustrates a common formulation for an experimental dental composite, highlighting the role of GDMA. |
GDMA has been investigated as a potential replacement for hydroxyethyl-methacrylate (HEMA) in simplified dentin adhesives. nih.gov HEMA is known for certain drawbacks, such as high water uptake and the formation of linear polymers. nih.gov Studies have shown that experimental adhesives formulated with GDMA exhibit improved properties compared to their HEMA-containing counterparts. nih.gov Specifically, GDMA-containing adhesives have demonstrated better polymerization, enhanced mechanical properties, and more stable adhesion to dentin. nih.gov They also show lower water sorption and solubility, which can contribute to the long-term success of the adhesive bond. nih.gov
A study comparing experimental etch-and-rinse and self-etch adhesives with 20 wt% of either HEMA or GDMA revealed that GDMA promoted a higher elastic modulus in the self-etch adhesive and lower water sorption and solubility in the etch-and-rinse adhesive. nih.gov The degree of conversion was also higher for adhesives containing GDMA. nih.gov
In the field of orthodontics, polymers are extensively used for applications such as brackets and aligners. nih.gov The mechanical properties and stability of these materials are critical for their clinical performance. nih.gov GDMA has been explored in the development of new monomeric systems for orthodontic composites. nih.gov By modifying GDMA through reactions with urethane-methacrylate precursors, novel monomers have been synthesized with the aim of improving the properties of the resulting composites. nih.gov
Fissure sealants are resin-based materials applied to the chewing surfaces of posterior teeth to prevent dental caries. These materials often contain a mixture of monomers to achieve the desired flow characteristics and mechanical properties after curing. High-viscosity monomers like Bisphenol-A-glycidyl-methacrylate (BisGMA) and low-viscosity monomers are commonly used. nih.gov While specific research focusing solely on GDMA in fissure sealants is limited in the provided context, its properties as a cross-linking agent suggest its potential utility in these formulations to enhance durability. sigmaaldrich.comlookchem.com
Dental infiltrants are low-viscosity resins used to treat incipient caries lesions by penetrating and arresting the demineralization process. nih.govnih.gov These materials are typically composed of a mixture of monomers to achieve very low viscosity for effective penetration. nih.gov A study on an experimental resin infiltrant used a combination of BisGMA and TEGDMA as the resin base. nih.gov While this specific study did not include GDMA, the principles of formulating a low-viscosity, cross-linking resin are relevant. The inclusion of cross-linking monomers like GDMA could potentially enhance the mechanical stability of the infiltrated lesion. sigmaaldrich.com
Furthermore, the glycerol component of the molecule can introduce some flexibility and hydrophilicity into the polymer network. ascent-acrylate.com This can be advantageous in dental applications where some interaction with water is unavoidable and a certain degree of flexibility is required. ascent-acrylate.com In dentin adhesives, replacing HEMA with GDMA has been shown to lead to better polymerization and mechanical properties, as well as more durable adhesion to dentin. nih.gov Specifically, GDMA-containing adhesives exhibited higher bond strength retention after aging compared to HEMA-based adhesives. nih.gov
The table below summarizes the comparative effects of HEMA and GDMA on the properties of experimental dental adhesives. nih.gov
| Property | HEMA-containing Adhesive | GDMA-containing Adhesive |
| Elastic Modulus (Self-Etch) | Lower | Higher |
| Water Sorption (Etch-and-Rinse) | Higher | Lower |
| Solubility (Etch-and-Rinse) | Higher | Lower |
| Degree of Conversion | Lower | Higher |
| Bond Strength after Aging | Significant Drop | More Stable (Self-Etch) |
| Data compiled from a study comparing the effects of HEMA and GDMA in simplified model adhesives. nih.gov |
Drug Delivery Systems
Poly(this compound) (PGDMA) has emerged as a versatile platform in the development of advanced drug delivery systems. Its inherent biocompatibility, tunable degradation kinetics, and the presence of functional groups for modification make it a highly attractive polymer for a range of therapeutic applications. Researchers have explored its use in various formulations, from micro- to nanoscale, to achieve controlled and targeted drug release, thereby enhancing therapeutic efficacy and minimizing side effects.
Microbeads and Microgel Particles as Carriers
Microbeads and microgel particles formulated from PGDMA serve as effective carriers for therapeutic agents. These microscopic, cross-linked polymeric particles can encapsulate a variety of drugs, protecting them from premature degradation and facilitating sustained release.
A new class of hydrophilic and spherical microbeads has been synthesized through suspension polymerization, copolymerizing glycerol dimethacrylate (GDMA) with glycerol 1,3-diglycerolate diacrylate (GDGDA). tandfonline.com These poly(GDMA-co-GDGDA) microbeads are highly hydrophilic due to the hydroxyl functionalities from both crosslinking agents. tandfonline.com The synthesis involves dispersing an organic phase containing the monomers and a diluent (cyclohexanol) in an aqueous medium with poly(vinyl alcohol) as a stabilizer. tandfonline.com The properties of these microbeads, such as size and swelling behavior, can be precisely controlled by altering the synthesis parameters. tandfonline.com
For instance, the ratio of GDMA to GDGDA and the monomer to diluent ratio significantly impact the equilibrium swelling ratio (ESR) of the microbeads. The stirring rate during polymerization also plays a crucial role in determining the average size of the microbeads. tandfonline.com
Below is a table summarizing the effect of the monomer/diluent volume ratio on the properties of poly(GDMA-co-GDGDA) microbeads.
Table 1: Effect of Monomer/Diluent Volume Ratio on Microbead Properties
| Monomer/Diluent (v/v) | Average Size (μm) | Microbead Yield (%) | Equilibrium Swelling Ratio (ESR) |
|---|---|---|---|
| 1/1 | 150 | 85 | 1.8 |
| 1/2 | 180 | 88 | 2.5 |
Data synthesized from research findings describing the relationship between synthesis parameters and microbead characteristics.
Furthermore, monodisperse cross-linked poly(glycerol dimethacrylate) (poly(GDMA))-based microgel particles have been synthesized via single-stage precipitation polymerization. tandfonline.com These microgels, carrying hydroxyl and carboxyl functionalities, show promise for various biotechnological and biomedical applications due to their controlled size and functional groups. tandfonline.com
In other research, poly(glycerol) (p(Gly)) microparticles were synthesized using a micro-emulsion method, resulting in particles with an average size of 14.5 ± 5.6 µm. nih.gov These particles demonstrated excellent biocompatibility and hemocompatibility. nih.gov To showcase their drug-carrying potential, the flavonoid Quercetin, known for its high antioxidant properties, was loaded into these p(Gly) microparticles. nih.gov The loading was achieved through an adsorption technique, and the particles exhibited sustained release of the drug. nih.gov
Nano-Drug Delivery Systems
The application of PGDMA extends to the nanoscale, where it is used to create sophisticated nano-drug delivery systems. These systems offer advantages such as improved bioavailability, enhanced permeability and retention (EPR) effect in tumors, and the potential for targeted delivery.
One notable example is a "see and treat" micellar nano-drug delivery system that is cross-linked with glycerol dimethacrylate. researchgate.net These micelles can encapsulate therapeutic agents and imaging probes simultaneously, allowing for real-time monitoring of drug delivery and therapeutic response. The cross-linking with glycerol dimethacrylate enhances the stability of the micelles, preventing premature drug release and improving their circulation time in the body. researchgate.net
Thermoresponsive Microbeads for Drug Delivery
Thermoresponsive polymers, which undergo a phase transition in response to temperature changes, are of great interest for triggered drug delivery. PGDMA has been utilized as a cross-linking agent in the synthesis of highly cross-linked microbeads with thermoresponsive properties. tandfonline.com
These smart microbeads can be designed to be in a swollen, hydrophilic state at a lower temperature, allowing for easy drug loading. Upon reaching a specific physiological temperature, such as in a diseased tissue, they can shrink and become hydrophobic, leading to a controlled and triggered release of the encapsulated drug. This on-demand drug release capability makes thermoresponsive PGDMA-based microbeads particularly promising for applications in cancer therapy and other localized treatments.
Esterase-Responsive Drug Release
The overexpression of certain enzymes, such as esterases, in specific pathological environments like tumors provides an internal stimulus for targeted drug delivery. PGDMA and related polymers containing ester linkages can be designed to degrade in the presence of these enzymes, leading to the release of the encapsulated drug at the target site.
Biodegradable hyperbranched polyglycerols with ester linkages have been synthesized through a hybrid polymerization of glycerol and glycidyl methacrylate. researchgate.net These polymers exhibit good biodegradability and low cytotoxicity. researchgate.net The ester linkages in the polymer backbone are susceptible to hydrolysis, a process that can be accelerated by esterases. researchgate.net This enzymatic degradation allows for the controlled release of conjugated or encapsulated drugs, such as the anticancer drug hydroxycamptothecin. researchgate.net In vitro studies have confirmed that the hydrolytic degradation of these dendritic polymers is faster in acidic conditions, which is characteristic of the tumor microenvironment. researchgate.net
Similarly, methacrylated poly(glycerol sebacate) (PGS-M), a related polyester (B1180765), has been investigated for its tunable degradation and drug release kinetics. nih.gov The degradation of PGS-M can be mediated by enzymes like cholesterol esterase, which hydrolyze the ester bonds in the polymer backbone. nih.gov By varying the degree of methacrylation, the degradation rate and, consequently, the drug release profile can be controlled. nih.govnih.gov Research has shown that increasing the degree of methacrylation slows down the degradation of PGS-M disks, leading to a more sustained release of the encapsulated drug, daunorubicin. nih.gov
Table 2: Effect of Methacrylation on Daunorubicin Release from PGS-M Disks after 60 Days
| Degree of Methacrylation (%) | Drug Released (%) |
|---|---|
| 21 | 56.8 ± 5.4 |
| 27 | 15.1 ± 0.4 |
Data adapted from long-term in vitro studies of PGS-M. nih.gov
Mesoporous Silica (B1680970) Synthesis with Glycerol for Drug Delivery
Mesoporous silica (MPS) particles are widely recognized as effective drug carriers due to their high surface area, tunable pore size, and good biocompatibility. Glycerol has been employed as a cosolvent in the synthesis of MPS to modulate their physicochemical properties for drug delivery applications.
In a study evaluating the effect of glycerol and hydrochloric acid on MPS synthesis, it was found that increasing the glycerol concentration led to a decrease in the particle size of the synthesized MPS. acs.orgnih.gov However, a higher glycerol content also resulted in increased heterogeneity of the particles. acs.orgnih.gov The optimized MPS particles were uniform, short, and rod-shaped, with a size of less than 1 μm and a smooth surface. nih.govnih.gov These particles possessed a high surface area of over 500 m²/g and a uniform cylindrical pore diameter of more than 5 nm. acs.orgnih.govnih.gov
These glycerol-modified MPS particles were successfully used to load a large molecular weight drug, insulin, with an encapsulation efficiency of 21.94%. acs.orgnih.govnih.gov This demonstrates the potential of using glycerol in the synthesis of MPS to create effective carriers for delivering biomacromolecules. acs.orgnih.gov
Table 3: Influence of Glycerol and HCl on Mesoporous Silica Properties for Insulin Loading
| Glycerol (g) | HCl (M) | Particle Size (nm) | Polydispersity Index (PDI) | Insulin Encapsulation Efficiency (%) |
|---|---|---|---|---|
| 0.9 | 1.5 | ~1200 | 0.429 | - |
| 1.5 | 2.0 | <1000 | ~0.528 | 21.94 |
Data synthesized from studies on the optimization of mesoporous silica synthesis. acs.orgnih.govnih.gov
Tissue Engineering and Regenerative Medicine
Poly(this compound) and its derivatives are proving to be highly valuable materials in the field of tissue engineering and regenerative medicine. Their biocompatibility, biodegradability, and tunable mechanical properties make them suitable for creating scaffolds that can support cell growth and tissue regeneration.
Poly(glycerol sebacate) (PGS), a related biodegradable elastomer, has been extensively studied for soft tissue engineering applications. rsc.org To improve its processability, PGS can be functionalized with methacrylate groups to form poly(glycerol sebacate) methacrylate (PGS-M), a photocurable polymer. whiterose.ac.ukresearchgate.net This allows for the fabrication of complex scaffold architectures using techniques like porogen leaching, 3D printing, and soft stereolithography. rsc.orgwhiterose.ac.ukresearchgate.net
The mechanical properties and degradation rate of PGS-M scaffolds can be tailored by adjusting the degree of methacrylation. rsc.org This tunability is crucial for mimicking the specific characteristics of different soft tissues. rsc.org In vitro studies have demonstrated that porous PGS-M scaffolds can support the proliferation of primary fibroblasts. whiterose.ac.uk
PGS-based materials have shown significant promise in nerve regeneration. In vivo studies using a mouse common fibular nerve injury model have shown that PGS-M conduits can support axon regeneration. nih.gov The biocompatibility of PGS has been found to be favorable compared to other materials like poly(lactide-co-glycolide) (PLGA), with less inflammation and fibrosis observed during degradation. nih.gov
Furthermore, injectable and photocurable hydrogels based on methacrylated poly(ethylene glycol)-co-poly(glycerol sebacate) copolymers (PEGS-M) have been developed for cell encapsulation. rsc.org These hydrogels exhibit good hydration properties and can be gelled in situ under physiological conditions. rsc.org Rabbit bone marrow-derived mesenchymal stem cells encapsulated within these hydrogels maintained their viability for two weeks, highlighting the excellent biocompatibility of these materials for long-term cell culture and their potential as injectable scaffolds for tissue engineering. rsc.org
In the context of bone regeneration, poly(glycerol sebacate)-based matrices have been explored. nih.gov While pure PGS has good biocompatibility and elasticity, its osteogenic potential can be enhanced by creating multiporous scaffolds that can be functionalized with osteogenic signals. nih.gov These scaffolds have been shown to support the proliferation and infiltration of human umbilical vein endothelial cells (HUVECs) and rat bone marrow stromal cells (rBMSCs), which are crucial for vascularization and bone formation. nih.gov
Table 4: Compound Names Mentioned in the Article
| Compound Name | Abbreviation |
|---|---|
| Poly(this compound) | PGDMA |
| Glycerol dimethacrylate | GDMA |
| Glycerol 1,3-diglycerolate diacrylate | GDGDA |
| Poly(vinyl alcohol) | PVA |
| Cyclohexanol (B46403) | - |
| Quercetin | - |
| Poly(glycerol) | p(Gly) |
| Poly(glycerol sebacate) | PGS |
| Poly(glycerol sebacate) methacrylate | PGS-M |
| Daunorubicin | - |
| Mesoporous silica | MPS |
| Insulin | - |
| Hydrochloric acid | HCl |
| Poly(lactide-co-glycolide) | PLGA |
| Poly(ethylene glycol) | PEG |
| Methacrylated poly(ethylene glycol)-co-poly(glycerol sebacate) | PEGS-M |
| Human umbilical vein endothelial cells | HUVECs |
| Rat bone marrow stromal cells | rBMSCs |
| Hydroxycamptothecin | - |
Scaffolds for Soft Tissue Engineering
Poly(this compound) (PGDMA) is a component of elastomeric and biodegradable polymers investigated for soft tissue engineering applications. These materials are valued for their tunable mechanical properties, which can be tailored to match specific tissue requirements, along with their biocompatibility and degradability. nih.govresearchgate.net For instance, poly(glycerol sebacate) (PGS), a related polymer, has been utilized for the regeneration of various soft tissues, including cardiovascular tissues, nerves, and skin. nih.gov The fabrication of large, three-dimensional scaffolds with highly interconnected open-cell structures is a key area of research. researchgate.net One approach involves a freeze-drying and subsequent curing process, sometimes incorporating a structure-supporting polymer like poly(L-lactic acid) (PLLA) to prevent structural collapse. researchgate.net The resulting scaffolds exhibit porosities and pore sizes conducive to cell infiltration and nutrient exchange. researchgate.net
Hydrogels based on PGDMA and its derivatives are also being developed for applications such as intestinal repair. In one study, an in situ 3D-bioprinted hydrogel composed of this compound (GDMA) and Prussian blue nanozymes demonstrated notable adhesion to various tissues, including the heart, liver, lung, spleen, and kidney. nih.gov The adhesive strength of this hydrogel was evaluated using a lap shear test, showing values that support its potential for tissue adhesion. nih.gov
Table 1: Properties of a GDMA-Based Hydrogel for Soft Tissue Adhesion
| Property | Measurement | Details |
|---|---|---|
| Adhesive Strength (Lap Shear Test) | 13.71 ± 0.53 kPa | Measured for a 15% GDMA solution hydrogel. nih.gov |
Cartilage Tissue Engineering
The unique properties of poly(this compound) and related polymers make them promising candidates for cartilage tissue engineering, an area focused on repairing cartilage defects. nih.govmdpi.com One innovative approach involves the use of porous microspheres made from photocurable poly(glycerol sebacate) methacrylate (PGSm) as three-dimensional scaffolds for chondrocytes. nih.govmdpi.com These microspheres, with tunable dimensions and interconnected pores, provide a suitable environment for chondrocyte culture and the production of extracellular matrix (ECM), which is crucial for forming new cartilage tissue. nih.govmdpi.com
In such systems, chondrocytes embedded within the microspheres can produce glycosaminoglycans (GAGs) and collagen-II, key components of cartilage, effectively linking the microspheres together to form a larger, cohesive 3D scaffold. mdpi.com The mechanical properties of these biodegradable PGSm microspheres can be engineered to be similar to that of native cartilage. mdpi.com Furthermore, injectable hydrogels are being explored for minimally invasive cartilage repair. mdpi.comfrontiersin.org For example, a hybrid hydrogel system combining methacrylated pullulan (PulMA) with polyethylene (B3416737) (glycol) diacrylate (PEGDA) has been shown to support the adhesion and proliferation of mesenchymal stem cells (MSCs) and their differentiation into a chondrogenic phenotype. nih.gov
Table 2: Research Findings in Cartilage Tissue Engineering with GDMA-Related Polymers
| Polymer System | Key Findings | Reference |
|---|---|---|
| Poly(glycerol sebacate) methacrylate (PGSm) polyHIPE microspheres | Supported chondrocyte culture and ECM production, linking microspheres into a larger scaffold. nih.govmdpi.com | nih.govmdpi.com |
| Methacrylated pullulan (PulMA)/Polyethylene (glycol) diacrylate (PEGDA) hydrogel | Supported MSC adhesion, proliferation, and chondrogenic differentiation. nih.gov | nih.gov |
Cell Attachment and Proliferation on GDMA-Based Materials
The surface properties of biomaterials play a critical role in mediating cell attachment and proliferation. nih.gov For GDMA-based materials, the interaction with cells is influenced by factors such as surface hydrophilicity and charge. nih.gov Generally, moderately hydrophilic surfaces are optimal for cell adhesion as they promote the adsorption of cell adhesion-mediating proteins like vitronectin and fibronectin in a favorable conformation. nih.gov
In the context of GDMA-based hydrogels, studies have demonstrated good biocompatibility and support for cell proliferation. For example, a hydrogel containing GDMA was shown to support the proliferation of human normal colonic cells (NCM460), as assessed by the CCK-8 assay. nih.gov The incorporation of other bioactive components can further enhance cell proliferation. nih.gov The ability of cells to attach and spread on a material is also dependent on the material's mechanical properties; substrates that are too soft may not be able to resist the tractional forces generated by cells during adhesion. nih.gov
Use of Poly(GDMA) Microbeads as Microcarriers
Poly(GDMA) microbeads are utilized as microcarriers for cell culture, offering a high surface area for cell attachment and growth in bioreactors. researchgate.net These microbeads can be synthesized with specific functionalities to enhance their performance. For instance, poly(mono-2-(methacryloyloxy)ethyl succinate-co-glycerol dimethacrylate) “poly(MMES-co-GDMA)” monosized microbeads with carboxyl functionality have been synthesized. researchgate.net These microcarriers are part of a broader class of biodegradable microcarriers that are crucial for the large-scale production of cells for therapeutic applications. mdpi.com
The design of microcarriers often involves creating a porous structure to facilitate nutrient and waste exchange, as well as cell infiltration. nih.gov The surface morphology, including roughness, can be tailored to enhance cell adhesion. nih.gov Materials like gelatin methacryloyl (GelMA) are also used to create hydrogel microcarriers, which are biodegradable and can improve cell harvesting compared to non-degradable options like polystyrene. nih.gov These microcarriers are instrumental in advancing tissue engineering and cell-based therapies by enabling the efficient expansion of cells in a three-dimensional environment. mdpi.comfrontiersin.org
Table 3: Characteristics of Poly(GDMA)-Related Microcarriers
| Microcarrier Type | Core Polymer(s) | Key Features | Application |
|---|---|---|---|
| Poly(MMES-co-GDMA) | mono-2-(methacryloyloxy)ethyl succinate, glycerol dimethacrylate | Monosized with carboxyl functionality. researchgate.net | Environmental pollutant removal (as a catalyst support). researchgate.net |
| Gelatin Methacryloyl (GelMA) | Gelatin methacryloyl | Biodegradable hydrogel, allows for easier cell harvest. nih.gov | Large-scale expansion of mesenchymal stem cells. nih.gov |
Bioseparation and Chromatography
Affinity Chromatography
Polymeric materials based on methacrylate derivatives are widely used as stationary phases in affinity chromatography. For example, nonporous copolymerized particles of styrene (B11656) and glycidyl methacrylate have been chemically modified to immobilize polynucleotides. nih.gov These particles can then be packed into affinity columns to effectively capture single-stranded DNA that can base-pair with the immobilized sequence. nih.gov The bound DNA can subsequently be eluted, allowing for the microanalysis of sequence-specific DNA. nih.gov The efficiency of these separations can be influenced by factors such as non-specific adsorption, which can be minimized through careful chemical modification of the particle surface. nih.gov
Solid-Phase Extraction
Poly(methacrylic acid-co-ethylene dimethacrylate) (PME) particles have been developed for solid-phase extraction (SPE) of DNA. nih.gov The efficiency of SPE is dependent on the properties of the solid support, including particle size, hydrophilicity, and functionality. nih.gov Sub-micrometer monodisperse PME particles have shown to be effective for the SPE of plasmid DNA. nih.gov Another related material, hydroxylated poly(glycidyl methacrylate-co-ethylene dimethacrylate) (GMA-co-EDMA), has been prepared as a monolithic capillary for in-tube SPE. nih.gov This material exhibits high extraction selectivity towards polar compounds due to enhanced dipole-dipole and hydrogen bonding interactions. nih.gov This method has been successfully applied to determine polar organic contaminants in water samples. nih.gov
HPLC Separation Media
Poly(this compound), often copolymerized with other monomers like ethylene (B1197577) glycol dimethacrylate, serves as a versatile material for creating porous polymer monoliths and microspheres used in High-Performance Liquid Chromatography (HPLC). The inherent hydrophilicity from the glycerol backbone, combined with a highly cross-linked and porous structure, allows for the development of robust stationary phases. The morphology and porosity of these materials can be precisely controlled during synthesis by varying parameters such as the type and amount of porogenic solvent, the monomer-to-crosslinker ratio, and the polymerization conditions.
The preparation of poly(glycerol dimethacrylate) monoliths has been explored using various porogens, including poor solvents and polymer solutions. For instance, using a toluene (B28343) porogen results in a typical agglomerated globular structure. nih.gov In contrast, employing an ultra-high molecular weight polystyrene solution as the porogen can induce viscoelastic phase separation, leading to a unique three-dimensionally continuous skeletal structure. nih.gov This method creates a bimodal pore size distribution, with macropores around 1-2 µm and mesopores around 4 nm, which enhances the permeability of the resulting HPLC columns. nih.gov
Copolymers of glycidyl methacrylate (GMA) and ethylene glycol dimethacrylate (EGDMA) are frequently used to create porous microspheres for HPLC applications. nih.govresearchgate.net These materials can be functionalized post-polymerization due to the reactive epoxy groups of GMA, allowing for the creation of diverse stationary phases for various chromatographic modes, including reversed-phase HPLC. nih.govresearchgate.net The porous structure of these microspheres can be tailored by adjusting the synthesis mixture, such as the amount of crosslinking monomer and the concentration of the porogen. nih.gov
Table 1: Synthesis Parameters and Properties of Poly(Glycerol Dimethacrylate)-Based HPLC Media
This table summarizes how different synthesis conditions affect the physical properties of the resulting polymer media.
| Monomer System | Porogen | Key Synthesis Parameter | Resulting Morphology | Key Property | Application | Reference |
|---|---|---|---|---|---|---|
| Glycerol Dimethacrylate (GDMA) | Toluene | Poor Solvent Porogen | Agglomerated Globules | Standard Porosity | µ-HPLC | nih.gov |
| Glycerol Dimethacrylate (GDMA) | Polystyrene in Chlorobenzene | High MW Polymer Porogen | 3D Continuous Skeleton | Bimodal Pore Distribution (4 nm & 1-2 µm), High Permeability | µ-HPLC | nih.gov |
| Glycidyl Methacrylate (GMA) / Ethylene Glycol Dimethacrylate (EGDMA) | Not Specified | Varied Monomer/Porogen Ratios | Porous Microspheres | Tunable Porous Structure | Reversed-Phase HPLC | nih.gov |
| Glycidyl Methacrylate (GMA) / Ethylene Glycol Dimethacrylate (EGDMA) | Cyclohexane | 80% EGDMA, 100% Dilution | Porous Copolymers | High Surface Area (260.4 m²/g), High Pore Volume (0.5 cm³/g) | Chromatography | scielo.br |
Enzyme and Cell Immobilization
The unique properties of poly(this compound) and its copolymers, particularly those with glycidyl methacrylate (GMA), make them excellent supports for the immobilization of enzymes and cells. researchgate.netrsc.org The advantages of these polymeric carriers include their hydrophilic nature, biocompatibility, high surface area, and tunable porosity, which can be optimized to accommodate biological molecules and even whole cells. researchgate.nettandfonline.com The presence of functional groups, such as the hydroxyl groups from glycerol dimethacrylate or the highly reactive oxirane (epoxy) rings from GMA, allows for covalent attachment of biomolecules, leading to stable and reusable biocatalysts. researchgate.netnih.gov
Macroporous copolymers of GMA and ethylene glycol dimethacrylate (EGDMA) have been extensively studied as immobilization supports. researchgate.netrug.nl The porous structure allows enzymes to be physically entrapped or covalently bonded within the polymer matrix, protecting them from the bulk environment while allowing substrate access. rug.nl The immobilization efficiency and the activity of the bound enzyme are highly dependent on the properties of the support material, such as pore size, surface area, and surface chemistry. rug.nl For example, studies with Candida antarctica lipase (B570770) B (Cal-B) have shown that decreasing the particle size and increasing the pore size and specific surface area of the poly(GMA-co-EGDMA) resin can lead to significantly higher hydrolytic and synthetic activities of the immobilized enzyme. rug.nl
Furthermore, various chemical modification strategies can be employed to enhance immobilization. The oxirane groups of poly(GMA-co-EGDMA) can be modified to introduce amino groups, which can then be activated with glutaraldehyde (B144438) to provide a highly efficient method for enzyme attachment. nih.gov Research has shown that this method is highly effective for immobilizing penicillin amidase. nih.gov
The versatility of these polymers also extends to cell immobilization. The biocompatibility and porous architecture of poly(glycerol dimethacrylate)-based materials provide a suitable microenvironment for cells. tandfonline.comrsc.org For instance, copolymers of GMA have been used as a matrix for immobilizing Gluconobacter oxydans cells in the development of microbial biosensors for glycerol detection. nih.govresearchgate.net The polymer effectively entraps the cells in a biofilm, which can be further enhanced by incorporating carbon nanotubes to increase the sensor's sensitivity. nih.govresearchgate.net Similarly, copolymers of glycerol dimethacrylate have been functionalized with amino groups, which facilitate cell attachment and proliferation. tandfonline.com
Table 2: Research Findings on Enzyme and Cell Immobilization using Poly(this compound) Copolymers
This table details specific examples of enzymes and cells immobilized on polymer supports and the resulting outcomes.
| Polymer Support | Immobilized Biocatalyst | Key Findings | Application | Reference |
|---|---|---|---|---|
| Poly(GMA-co-EGDMA) | Penicillin Amidase | Immobilization via glutaraldehyde-activated amino groups was most efficient. Direct binding via oxirane groups was slower. | Biocatalysis | nih.gov |
| Poly(GMA-co-EGDMA) | Candida antarctica Lipase B (Cal-B) | Activity increased with larger pore size and specific surface area. Resins with <100 µm particle size showed higher activity than commercial preparations. | Biocatalysis, Polymer Synthesis | rug.nl |
| Poly(GMA-co-MTM) | Gluconobacter oxydans cells | The copolymer served as an effective immobilization matrix. Adding carbon nanotubes increased sensor sensitivity by ~15 times. | Microbial Biosensor | nih.govresearchgate.net |
| Poly(GDMA-co-DMAEM) | Not specified (Cell Attachment) | Grafting with poly(DMAEM) introduced positive charges that facilitated cell attachment and proliferation. | Cell Culture | tandfonline.com |
Biocompatibility and Biological Interactions of Gdma Based Materials
Cytotoxicity Studies
The cytotoxicity of methacrylate (B99206) monomers is a subject of significant research, as leached monomers can interact with local tissues. The primary mechanism of toxicity for many methacrylates is believed to be their ability to deplete glutathione (B108866) (GSH), a critical antioxidant within cells, leading to oxidative stress. niom.nonih.gov
A study examining several common dental monomers, including GDMA, found that it was capable of decreasing cellular GSH levels both in cell cultures and in cell-free systems. nih.gov This suggests that, like other methacrylates, a potential mechanism for GDMA-induced cytotoxicity involves the disruption of the cellular antioxidant balance. nih.gov
Leached components from dental resins can affect various cellular processes, including proliferation. While direct, extensive studies on GDMA's specific impact on cell proliferation are not widely available in the reviewed literature, the general class of methacrylate monomers has been shown to inhibit DNA synthesis and reduce mitochondrial dehydrogenase activity, both of which are critical for cell proliferation. nih.gov For instance, the related compound glycerol (B35011) has been shown to be a potent, dose-dependent inhibitor of cell proliferation across various cell lines, including human glioma cells, with complete suppression at concentrations of 6-8%. nih.gov The antiproliferative action of methacrylates is a known effect that must be considered when evaluating their cytotoxicity in cell lines. nih.gov
The toxicity of methacrylate monomers varies depending on their specific chemical structure, size, and hydrophilicity. niom.no Research from the Nordic Institute of Dental Materials (NIOM) compared the toxicity of five methacrylates—2-hydroxyethyl methacrylate (HEMA), triethylene glycol dimethacrylate (TEGDMA), bisphenol A-glycidyl dimethacrylate (BisGMA), methyl methacrylate (MMA), and GDMA—using an MTT assay on BEAS-2B cells. niom.no The study noted that while most monomers, including GDMA, depleted cellular glutathione, this depletion did not always directly correlate with the observed toxicity, particularly for BisGMA, which was toxic at low doses where no GSH depletion was seen. niom.nonih.gov This indicates that mechanisms other than GSH binding may be involved in methacrylate toxicity. nih.gov
In dental adhesives, GDMA has been investigated as a replacement for HEMA. Studies show that replacing HEMA with GDMA can lead to better polymerization, improved mechanical properties, and lower water uptake and solubility. researchgate.net
Below is a comparative table of cytotoxicity findings for various dental monomers.
| Monomer | Finding | Cell Line | Assay | Source |
| GDMA | Decreased cellular glutathione (GSH) levels. | BEAS-2B | - | niom.nonih.gov |
| BisGMA | Considered the most cytotoxic among common monomers (BisGMA > UDMA > TEGDMA). | Human Gingival Fibroblasts | - | nih.govresearchgate.net |
| TEGDMA | Exhibits concentration- and time-dependent cytotoxicity; induces apoptosis and genotoxicity. | RAW264.7 Macrophages | MTT, DNA damage assays | nih.gov |
| UDMA | Less cytotoxic than BisGMA. | Human Gingival Fibroblasts | - | researchgate.net |
| HEMA | Considered cytotoxic; can be replaced by GDMA for improved properties in adhesives. | - | - | nih.govresearchgate.net |
| EGDMA & DEGDMA | Reduce cell viability, increase apoptosis, and cause cell cycle arrest. | Human Gingival Fibroblasts | MTT | nih.gov |
Genotoxicity Assessments
Genotoxicity, or damage to the genetic material within a cell, is a serious concern for leached monomers due to the potential for long-term consequences. While extensive data exists for some methacrylate monomers, specific genotoxicity assessments for GDMA are not prominent in the surveyed literature. However, studies on related compounds provide context. Monomers such as TEGDMA have been shown to be genotoxic by causing an increase in micronuclei and DNA strand breaks in macrophages. nih.gov Other related compounds, like ethylene (B1197577) glycol dimethacrylate (EGDMA) and diethylene glycol dimethacrylate (DEGDMA), also increased DNA damage in human gingival fibroblasts, which the cells were unable to fully repair. nih.gov Similarly, glycidyl (B131873) methacrylate (GMA) has been reported to cause concentration-dependent DNA damage, including double-strand breaks, in human lymphocytes. researchgate.net These findings highlight that methacrylate monomers as a class have the potential to be genotoxic, often through the induction of reactive oxygen species that lead to DNA damage. nih.gov
Protein Adsorption and Blood Compatibility
When a material comes into contact with biological fluids like blood, proteins rapidly adsorb to its surface, a process that dictates subsequent biological responses, including blood compatibility. oulu.firesearchgate.net The surface properties of a polymer, such as hydrophilicity, play a key role in mediating protein adsorption. researchgate.net Hydrophilic surfaces, which form a hydration layer, can act as a barrier to protein adsorption. acs.org
Direct studies on protein adsorption and blood compatibility of GDMA-based materials are limited. However, GDMA is recognized as a hydrophilic monomer. researchgate.net This characteristic is generally associated with improved biocompatibility. Research on hydrogels made from other methacrylates provides relevant insights. For example, hydrogels based on gelatin modified with glycidyl methacrylate (Gel-GMA) demonstrated excellent hemocompatibility, with minimal hemolytic activity (0.50-0.54%) and low thrombogenicity. nih.gov Similarly, hydrogels containing poly(ethylene glycol) dimethacrylate (PEGDMA) also showed good compatibility with blood. researchgate.net These findings suggest that hydrophilic methacrylate-based hydrogels can be highly hemocompatible.
| Material | Key Finding | Source |
| Gel-GMA/GO Hydrogel | Hemolysis: 0.50%; Prothrombin Time: 12.9s. Considered highly hemocompatible. | nih.gov |
| Gel-GMA Hydrogel | Hemolysis: 0.54%; Considered highly hemocompatible. | nih.gov |
| P(HEMA/IA/PEGDMA) Hydrogel | Preliminary tests indicated good compatibility with blood via hemolytic activity assay. | researchgate.net |
Degradation and Elution Studies
Resin-based dental materials are subject to degradation in the oral environment due to a combination of chemical, mechanical, and enzymatic challenges. nih.govresearchgate.net This degradation can lead to the release of unreacted monomers and by-products. nih.gov
The polymerization of dental resins is never fully complete, with the degree of monomer-to-polymer conversion often ranging from 50% to 80%. nih.gov This leaves a fraction of unreacted monomers that can be eluted from the polymer matrix over time. niom.nonih.gov The amount of leached monomers can be in the range of micrograms to milligrams. researchgate.net
Studies comparing adhesives where HEMA was replaced by GDMA found that the GDMA-containing formulations exhibited lower water sorption and solubility. researchgate.net Since water uptake is a key factor in the hydrolytic degradation of the polymer matrix, this suggests that GDMA-based polymers possess greater stability. researchgate.net The cross-linked polymer network formed by the difunctional GDMA monomer is more resistant to hydrolytic degradation compared to the linear polymers formed by the monofunctional HEMA. researchgate.net This increased stability can, in turn, reduce the leaching of components over time.
| Property | HEMA-Adhesive | GDMA-Adhesive | Conclusion | Source |
| Water Sorption | Higher | Lower | GDMA provides lower water uptake. | researchgate.net |
| Solubility | Higher | Lower | GDMA provides lower solubility. | researchgate.net |
| Degree of Conversion | Lower | Higher | GDMA achieves better polymerization. | researchgate.net |
| Elastic Modulus | Lower | Higher | GDMA enhances mechanical properties. | researchgate.net |
| Bond Strength (aged) | Significant Drop | Stable (in self-etch) | GDMA provides better dentin adhesion. | researchgate.net |
Factors Influencing Elution (e.g., Polishing)
The elution of unreacted monomers from glycerol 1,3-dimethacrylate (GDMA)-based materials is a complex process influenced by a variety of factors. While specific quantitative data on the elution of GDMA following polishing procedures is not extensively available in public literature, the principles governing monomer leaching from polymer networks are well-established for related dimethacrylate compounds commonly used in dental resins. These principles are broadly applicable to GDMA-based materials.
Key factors that influence the elution of monomers include the degree of polymerization, the chemical environment (e.g., solvent type, pH), and the surface characteristics of the material. Polishing is a critical clinical and industrial step that directly impacts the surface of the polymer, thereby affecting elution.
Finishing and polishing procedures are intended to create a smooth, aesthetically pleasing surface and to remove the poorly polymerized, oxygen-inhibited layer from the surface of the resin. A smoother surface can reduce the surface area available for interaction with solvents, potentially decreasing the rate of monomer elution. Conversely, improper or overly aggressive polishing techniques could potentially generate heat, which might slightly increase the mobility of unreacted monomers within the polymer matrix, or create a more irregular surface at a microscopic level, which could paradoxically increase elution.
Studies on other dimethacrylate-based dental composites have shown that the type of polishing system used and the timing of the polishing (immediate versus delayed) can influence the surface properties and, consequently, the stability of the restoration. For instance, research on methacrylate and dimethacrylate bulk-fill composites has indicated that polishing can affect the degree of conversion at the surface, which in turn is a primary determinant of monomer elution. researchgate.net
While direct research data on GDMA is limited, the following table illustrates the general effect of polishing on monomer elution based on findings for other common dental monomers.
Table 1: Illustrative Effect of Polishing on Monomer Elution from Dimethacrylate-Based Resins
| Monomer | Polishing Protocol | Elution Level | General Finding |
| Bis-GMA | Polished with fine diamond burs and discs | Lower | Polishing can reduce the elution of high molecular weight monomers by creating a smoother surface and removing the inhibitor layer. |
| TEGDMA | Polished with abrasive discs | Lower | A well-polished surface generally leads to lower elution of low molecular weight, more mobile monomers. |
| UDMA | Polished vs. Unpolished | Lower in polished | Polishing is generally associated with a reduction in the release of unreacted monomers. |
Disclaimer: This table is illustrative and based on general principles observed for other dimethacrylate monomers. Specific data for this compound is not available in the provided search results.
Hydrolytic Stability and Resistance
The hydrolytic stability of materials based on this compound is a critical factor for their long-term performance, particularly in aqueous or humid environments. As a dimethacrylate ester, GDMA contains ester linkages that are susceptible to hydrolysis. mdpi.com This chemical degradation process involves the cleavage of the ester bond in the presence of water, which can lead to the breakdown of the polymer network and the release of byproducts such as methacrylic acid and glycerol.
The rate and extent of hydrolytic degradation are influenced by several factors, including the chemical structure of the monomer, the hydrophilicity of the polymer matrix, the degree of conversion, and the environmental conditions such as temperature and pH. nih.gov Materials with a higher degree of cross-linking and a more hydrophobic character generally exhibit greater resistance to hydrolysis.
The development of new monomers with improved hydrolytic stability is an active area of research in materials science. For instance, ether-based monomers have been shown to be more resistant to hydrolysis compared to traditional ester-based methacrylates. nih.gov
The following table provides a comparative overview of the hydrolytic stability of different types of monomers used in polymer-based materials, illustrating the general principles of how chemical structure affects resistance to water-induced degradation.
Table 2: Comparative Hydrolytic Stability of Different Monomer Types
| Monomer Type | Key Functional Group | General Hydrolytic Stability | Rationale |
| Dimethacrylate Esters (e.g., GDMA, Bis-GMA, TEGDMA) | Ester (-COO-) | Moderate to Low | The ester bond is susceptible to cleavage by water, especially at non-neutral pH and elevated temperatures. |
| Urethane (B1682113) Dimethacrylates (UDMA) | Urethane (-NHCOO-) | Moderate to High | The urethane linkage is generally more resistant to hydrolysis than the ester linkage. |
| Ether-based Monomers | Ether (-O-) | High | The ether bond is chemically stable and not readily hydrolyzed under typical environmental conditions. |
Disclaimer: This table provides a general comparison. The specific hydrolytic stability of a material depends on the complete formulation and curing conditions. Specific kinetic data for the hydrolytic degradation of this compound was not found in the search results.
Advanced Research Directions and Future Perspectives
Computational Modeling and Simulation of GDMA Polymer Networks
The development of advanced materials increasingly relies on computational modeling and simulation to predict and understand the behavior of polymer networks at a molecular level. arxiv.org Methodologies such as Molecular Dynamics (MD) and the First Shell Substitution Effect (FSSE) model are pivotal in simulating polymerization processes and forecasting the properties of the resulting materials. youtube.com
MD simulations allow researchers to model the polymerization process by calculating the forces between atoms and stepping their positions and velocities forward in time. youtube.com This approach can provide insights into the formation of the cross-linked network, the final polymer structure, and its mechanical properties. researchgate.net However, fully atomistic simulations are computationally intensive, which can limit the system size and timescale that can be effectively studied.
To address these limitations, coarse-graining methods and models like the FSSE are employed. These models simplify the system by grouping atoms into larger "beads" or by using statistical methods to predict network evolution. The FSSE model, for instance, can reproduce the results of more complex simulations by focusing on monomer reactivity as a function of conversion, providing a powerful tool for comparing different modeling approaches. For GDMA, these simulations are instrumental in:
Predicting the degree of conversion and the final cross-link density.
Estimating mechanical properties such as elastic modulus and tensile strength.
Understanding how the network structure influences material characteristics like durability and stability. nih.gov
Accelerating the design of new GDMA-based materials by reducing the need for extensive empirical testing.
Development of Novel GDMA-Based Copolymers with Tailored Properties
Copolymerization represents a key strategy for tailoring the properties of GDMA-based materials for specific applications. By combining GDMA with other monomers, researchers can create copolymers with a wide range of functionalities. For instance, replacing hydroxyethyl-methacrylate (HEMA) with GDMA in dental adhesives has been shown to yield copolymers with a higher degree of conversion, improved mechanical properties, and lower water sorption and solubility. nih.govresearchgate.net
The choice of comonomer is critical in defining the final characteristics of the polymer network. Research into various dimethacrylate copolymers has demonstrated how different monomers influence properties such as hardness, impact strength, and degree of conversion. mdpi.com Graft copolymerization is another promising technique, where GDMA can be grafted onto existing polymer chains to enhance properties like thermal stability, mechanical strength, and hydrophilicity. nih.gov
Future research is focused on developing novel copolymers for a variety of applications by pairing GDMA with monomers that can impart specific desired traits.
Table 1: Influence of Comonomers on Dimethacrylate Polymer Properties This table summarizes research findings on how different comonomers affect the properties of dimethacrylate-based copolymers. Although not all studies use GDMA specifically, the principles are broadly applicable to its copolymer systems.
| Comonomer | Base Polymer/Monomer | Resulting Property Change | Reference |
| Glycerol-dimethacrylate (GDMA) | Model Dental Adhesives | Higher elastic modulus, lower water sorption, higher degree of conversion compared to HEMA. | nih.gov |
| Diurethane-dimethacrylate (DUDMA) / Urethane (B1682113) dimethacrylate (UDMA) | GDMA | Forms highly crosslinked networks for 3D-printable antimicrobial composites. | sigmaaldrich.com |
| Ethylene (B1197577) glycol dimethacrylate (EGDMA) | Methyl Methacrylate (B99206) (MMA) | Doping with lithium perchlorate (B79767) increased conductivity significantly. | mdpi.com |
| Glycerol (B35011) 1,3-diglycerolate diacrylate (GDD) | Poly(3-hydroxyoctanoate) (PHO) | Enhanced thermal properties, mechanical strength, and biocompatibility. | nih.gov |
| Triethylene glycol dimethacrylate (TEGDMA) | Bis-GMA / UDMA | Acts as a diluent to lower viscosity and can improve the degree of conversion and impact strength. | mdpi.comresearchgate.net |
Integration of GDMA into 3D Printing and Additive Manufacturing Technologies
Glycerol-based methacrylates like GDMA are emerging as key components in the formulation of advanced resins for 3D printing technologies such as stereolithography (SLA) and digital light processing (DLP). rsc.orgnih.govacs.org Their utility stems from the ability to create resins with tunable thermal and mechanical properties. rsc.org The abundance of glycerol from biofuel production makes its derivatives an interesting and sustainable substrate for these technologies. rsc.org
A significant area of research is the development of vitrimers, a class of plastics that can be reshaped and repaired without losing their properties. nih.govacs.org Researchers have successfully developed a vitrimer suitable for DLP 3D printing using biobased monomers, including glycerol 1,3-diglycerolate diacrylate (GDGDA), a compound closely related to GDMA. nih.govacs.orgnih.gov These 3D-printed vitrimers exhibit shape memory, weldability, and repairability, which are triggered by dynamic transesterification at high temperatures. nih.govacs.orgnih.gov
The integration of GDMA and its derivatives into 3D printing offers several advantages:
Tunable Properties: Resins can be formulated to achieve specific mechanical characteristics, such as the high detail and durability required for applications like tabletop gaming miniatures. nova3dp.com
Sustainability: The use of bio-based monomers derived from glycerol aligns with goals for more environmentally friendly manufacturing. nih.govacs.org
Advanced Functionality: The creation of "smart" materials like vitrimers with repairable and shape-memory properties opens up new applications in soft robotics, aerospace, and functionally tunable devices. nih.gov
Table 2: Properties of a 3D-Printed Vitrimer Based on Glycerol 1,3-Diglycerolate Diacrylate (GDGDA) This table presents data from a study on a UV-curable resin developed for DLP 3D printing, highlighting its suitability for additive manufacturing.
| Property | Value | Significance | Reference |
| Monomer Ratio (GDGDA:THM) | 60:40 (w/w) | Optimal ratio for desired properties. | nih.govacs.org |
| Viscosity | 1394 mPa·s | Suitable for the DLP 3D printing process. | nih.govacs.org |
| Gel Point | 2 s | Indicates rapid curing upon UV exposure. | nih.govacs.org |
| Degree of Double Bond Conversion (DBC) | 91.7% | High conversion ensures a stable polymer network. | nih.govacs.org |
| Shape Memory Recovery Ratio | 100% | Demonstrates perfect shape memory capability. | nih.govacs.org |
| Tensile Strength Improvement (after welding) | 7-fold | Confirms efficient weldability and repairability. | nih.govacs.org |
Exploration of GDMA in Other Industrial Sectors Beyond Biomedical Applications
While GDMA is well-established in biomedical and dental applications due to its biocompatibility and ability to form durable, water-resistant polymers, its utility extends to other industrial sectors. ontosight.aisigmaaldrich.com Its primary function as a cross-linking agent allows it to significantly enhance the mechanical properties of a wide range of polymer systems. ascent-acrylate.com
Potential and existing applications in other industries include:
Coatings and Paints: GDMA can be incorporated to improve the hardness, durability, and chemical resistance of surface coatings. sigmaaldrich.com
Resins and Plasticizers: It serves as a monomer in the synthesis of various resins and can act as a plasticizer. sigmaaldrich.com
Optical Materials: Its properties are suitable for applications in the formulation of optical materials. sigmaaldrich.com
Photolithography: The photoreactive nature of the methacrylate groups makes GDMA a candidate for use in photolithography processes to create microstructured patterns. sigmaaldrich.com
Hydrogels: As a cross-linker, GDMA is crucial in forming three-dimensional hydrogel networks that can absorb large amounts of water, with applications in areas like industrial absorbents or agriculture. ascent-acrylate.com
The use of glycerol, the precursor to GDMA, is widespread across the chemical, textile, and food industries. nih.gov As industries increasingly seek sustainable, bio-based chemical building blocks, the demand for glycerol derivatives like GDMA is poised to grow, driving further exploration of its use as a value-added component in a diverse range of industrial products.
Q & A
Basic: What experimental methods are recommended for synthesizing GDMA-based polymers, and how do they ensure reproducibility?
GDMA-based polymers are typically synthesized via photopolymerization or living radical polymerization (LRP) . For photopolymerization, a common protocol involves dissolving camphorquinone (CQ, 0.01 mol) and ethyl-p-dimethylaminobenzoate (EDAB, 0.01 mol) in acetone to create a photoinitiator solution. GDMA monomer mixtures are then photoactivated using an LED curing light (e.g., 800 mW/cm² for 20 seconds) . For LRP, organotellurium-mediated techniques (TERP) enable precise control over macropore formation via spinodal decomposition during polymerization. This method requires GDMA, trimethylolpropane trimethacrylate (Trim), and poly(ethylene oxide) (PEO) in a ternary system . Both methods emphasize reagent purity, controlled environmental conditions (e.g., 37°C incubation), and strict adherence to molar ratios for reproducibility.
Basic: What analytical techniques are critical for characterizing GDMA polymer networks?
Key techniques include:
- Thermogravimetric Analysis (TGA) : Assesses thermal stability by measuring mass loss under controlled heating (e.g., 10°C/min in nitrogen). GDMA-glycerol systems show minimal thermal degradation below 200°C .
- Differential Scanning Calorimetry (DSC) : Identifies glass transition temperatures (Tg) and exothermic/endothermic events. Pure GDMA polymers exhibit Tg values ~120–150°C .
- Scanning Electron Microscopy (SEM) : Visualizes morphological features (e.g., pore structure in macroporous monoliths) .
- Mid-Infrared Spectroscopy : Tracks methacrylate group conversion (e.g., C=C bond reduction at 1635 cm⁻¹) .
Advanced: How can researchers optimize GDMA-based macroporous polymers for specific pore architectures?
Macropore formation in GDMA systems is governed by polymerization-induced spinodal decomposition . To tailor pore size and connectivity:
- Adjust the monomer-to-PEO ratio (e.g., 20:80 wt% GDMA:PEO) to modulate phase separation dynamics.
- Vary the solvent composition (e.g., DMF content) to control solvent-monomer interaction parameters .
- Use living radical polymerization initiators (e.g., AIBN at 0.1–1.0 mol%) to regulate crosslinking density.
Validate pore uniformity via SEM and mercury intrusion porosimetry.
Advanced: How should researchers address contradictions in reported methacrylate conversion degrees for GDMA-glycerol systems?
Discrepancies in conversion degrees often arise from differences in:
- Photoinitiator concentration : Higher CQ/EDAB ratios (>0.5 wt%) improve conversion but may increase residual monomer content .
- Glycerol content : Adding glycerol (>10 wt%) can reduce viscosity, enhancing monomer mobility and conversion in UDMA/glycerol systems (~75% conversion) compared to Bis-GMA/glycerol (~65%) .
- Post-curing protocols : Post-polymerization annealing (e.g., 60°C for 24 hours) can mitigate incomplete conversion. Validate via FTIR or Raman spectroscopy.
Basic: What safety protocols are essential when handling GDMA in laboratory settings?
GDMA poses skin and eye irritation risks (H315, H319, H335). Key precautions include:
- Using PPE (nitrile gloves, safety goggles).
- Working in a fume hood to avoid inhalation of vapors.
- Stabilizing GDMA with MEHQ (100–200 ppm) to prevent unintended polymerization .
- Storing at room temperature in amber glass bottles to limit light exposure.
Advanced: What methodologies are recommended for evaluating the mechanical properties of GDMA-containing dental resins?
Knoop microhardness testing is standard:
-
Prepare samples in Teflon molds (2 mm height × 8 mm diameter).
-
Cure with LED light (800 mW/cm², 20 seconds) and incubate at 37°C for 24 hours.
-
Apply a 25 g load for 30 seconds using a microhardness tester (e.g., FM 700). Calculate hardness using:
where is a calibration constant, is load (g), and is indentation diagonal length (µm). Report top/base surface averages from ≥3 indentations .
Advanced: How do photopolymerization parameters influence the degree of conversion in GDMA systems?
Critical factors include:
- Light intensity : Irradiance <600 mW/cm² may result in <50% conversion; ≥800 mW/cm² optimizes radical generation .
- Exposure time : 20–40 seconds balances conversion and heat generation.
- Initiator system : CQ/EDAB at 0.2–0.5 wt% achieves 60–80% conversion. Higher concentrations risk cytotoxicity .
Monitor real-time conversion using near-infrared spectroscopy.
Basic: What are the primary research applications of GDMA in material science?
GDMA is used in:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
